molecular formula C12H15N3 B1400953 Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1310255-26-5

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B1400953
CAS No.: 1310255-26-5
M. Wt: 201.27 g/mol
InChI Key: MOYYZLBUSUTCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features both an imidazole and a benzylamine moiety, which are privileged structures in pharmaceutical development. The imidazole ring is a five-membered heterocycle known for its wide range of biological activities and is a key scaffold in many therapeutic agents . This ring is amphoteric, meaning it can act as both an acid and a base, and its presence in a molecule can significantly influence solubility and pharmacokinetic parameters . The broader class of imidazole-containing compounds has demonstrated diverse pharmacological properties in scientific research, including antibacterial, antifungal, antitumor, anti-inflammatory, and antitubercular activities . Furthermore, the benzimidazole structure, to which this compound is related, is considered a structural analog of naturally occurring nucleotides, which allows such molecules to interact with the biopolymers of living systems, such as enzymes and receptors . As a building block, this amine provides researchers with a versatile synthon for the synthesis of more complex molecules or for probing biological mechanisms. Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYYZLBUSUTCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1310255-26-5 | Molecular Formula: C₁₂H₁₅N₃ | Molecular Weight: 201.27 g/mol [1]

Executive Summary

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a privileged secondary amine scaffold extensively utilized in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands and Fragment-Based Drug Discovery (FBDD).[1] Structurally, it bridges a lipophilic benzyl tail and a polar, basic 2-methylimidazole headgroup via a methylene linker.[1]

This architecture mimics the endogenous neurotransmitter histamine but with enhanced lipophilicity and steric bulk, making it a critical intermediate for synthesizing Histamine H3 and H4 receptor antagonists . Furthermore, recent screens have identified this motif as a viable fragment for inhibiting protein-protein interactions, such as the WDR5-MLL1 complex in oncology research.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Imidazole Headgroup: A 2-methyl-substituted imidazole ring.[1] The methyl group at the C2 position provides metabolic stability against imidazole-N-methyltransferases and steric bulk that can improve selectivity for H3/H4 receptors over H1/H2.[1]

  • Basic Amine Linker: A secondary amine (pKₐ ~9.[1]5) capable of forming ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp3.32 in GPCRs).[1]

  • Hydrophobic Tail: A benzyl group that engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within the receptor cleft.[1]
Tautomerism

In solution, the imidazole ring exists in rapid equilibrium between the


-imidazol-4-yl and 

-imidazol-5-yl tautomers.[1] While the CAS name specifies the 4-yl isomer, experimental protocols must account for the N-H proton mobility, which affects alkylation regioselectivity.[1]
Key Properties Table[1]
PropertyValueContext
Molecular Weight 201.27 DaFragment-like (Rule of 3 compliant)
LogP (Predicted) 1.8 - 2.1Good membrane permeability
H-Bond Donors 2 (Imidazole NH, Amine NH)Critical for receptor anchoring
H-Bond Acceptors 2 (Imidazole N, Amine N)
pKₐ (Imidazole) ~7.8Protonated at physiological pH (partial)
pKₐ (Amine) ~9.6Protonated at physiological pH (dominant)
Physical State Viscous Oil / Low-melting SolidOften handled as HCl or TFA salt

Synthesis Protocols

Method A: Reductive Amination (Recommended)

Rationale: Minimizes over-alkylation and allows for convergence of diverse benzylamines.[1]

Reagents: 2-Methyl-1H-imidazole-4-carbaldehyde, Benzylamine, Sodium Triacetoxyborohydride (STAB), DCE/MeOH.[1]

  • Imine Formation: Dissolve 2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) and benzylamine (1.05 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour. Note: Adding 4Å molecular sieves can accelerate imine formation.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by LC-MS (Target M+H: 202.1).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH, 90:9:1). The basic modifier is crucial to elute the amine from silica.[1]

Method B: Nucleophilic Substitution

Rationale: Uses the alcohol precursor, which is often more commercially available.

Reagents: (2-Methyl-1H-imidazol-4-yl)methanol, Thionyl Chloride (SOCl₂), Benzylamine.[1]

  • Activation: React (2-methyl-1H-imidazol-4-yl)methanol with SOCl₂ (neat or in CHCl₃) at 0°C -> RT to generate the 4-(chloromethyl) derivative. Evaporate excess SOCl₂ to dryness.[1]

  • Substitution: Redissolve the crude chloride salt in DMF. Add Benzylamine (3.0 eq) and K₂CO₃ (2.0 eq).[1] Note: Excess amine acts as a proton scavenger.

  • Heating: Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

Visualization: Synthetic Workflow

Synthesis Start 2-Methyl-1H-imidazole- 4-carbaldehyde Imine Intermediate Imine (In situ) Start->Imine Amine Benzylamine Amine->Imine Condensation Product Benzyl [(2-Methyl-1H- imidazol-4-yl)methyl]amine Imine->Product Reduction Reductant NaBH(OAc)3 DCE, RT Reductant->Imine

Figure 1: Reductive amination pathway.[1] This route avoids the instability of the chloromethyl-imidazole intermediate.[1]

Applications in Drug Discovery[1]

Histamine H3/H4 Receptor Ligands

This molecule serves as a "minimal pharmacophore" for the H3 receptor.[1]

  • Mechanism: The imidazole ring mimics the endogenous histamine imidazole, interacting with glutamate/aspartate residues in the transmembrane domain. The benzyl group extends into a hydrophobic pocket often present in GPCRs, enhancing affinity compared to histamine itself.

  • Derivatization: Researchers use the secondary amine to couple further motifs (e.g., ureas, cyanoguanidines) to access the "linker region" of the receptor, creating high-affinity antagonists (e.g., analogs of Imetit or Clobenpropit).[1]

Fragment-Based Drug Discovery (WDR5)

In oncology, WDR5 is a scaffolding protein essential for MLL1 histone methyltransferase activity.[1]

  • Relevance: The imidazole-methylamine motif has been identified in fragment screens as a binder to the "WIN site" of WDR5.[1]

  • Interaction: The imidazole nitrogen mimics the guanidinium group of Arginine-3764 in the native MLL1 peptide, forming critical hydrogen bonds, while the benzyl group provides hydrophobic stabilization.

Visualization: Pharmacophore Map

Pharmacophore Imidazole 2-Methyl-Imidazole (Headgroup) Linker Methylene Bridge Imidazole->Linker Amine Secondary Amine (Ionic Center) Benzyl Benzyl Group (Hydrophobic Tail) Amine->Benzyl Receptor_Asp Receptor Aspartate (Ionic Bond) Amine->Receptor_Asp Electrostatic Linker->Amine Receptor_Pocket Hydrophobic Pocket (Pi-Stacking) Benzyl->Receptor_Pocket Van der Waals

Figure 2: Pharmacophore mapping of the molecule against a generic GPCR binding pocket.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CD₃OD):

    • δ 7.35 – 7.20 (m, 5H): Aromatic protons of the benzyl group.

    • δ 6.90 (s, 1H): Imidazole C5-H (Singlet).[1] Note: This peak shifts significantly depending on protonation state.

    • δ 3.75 (s, 2H): Benzylic methylene (-N-CH ₂-Ph).[1]

    • δ 3.65 (s, 2H): Imidazole-methyl methylene (-Im-CH ₂-N-).[1]

    • δ 2.35 (s, 3H): Methyl group at Imidazole C2.[1]

  • Mass Spectrometry:

    • ESI (+): m/z 202.1 [M+H]⁺.[1]

Safety & Handling

  • Corrosivity: As a secondary amine, the free base is potentially corrosive to skin and eyes.

  • Storage: Store at -20°C. The free base is prone to oxidation; conversion to the dihydrochloride salt is recommended for long-term stability.[1]

  • Hygroscopicity: The salt forms are often hygroscopic.[1] Handle in a desiccated environment.

References

  • Matrix Scientific. (n.d.).[1] Benzyl [(2-methyl-1H-imidazol-4-yl)methyl]amine - Product 1310255-26-5.[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] N-Benzyl-1-(2-methyl-1H-imidazol-4-yl)methanamine. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1310255-26-5. Retrieved from [1]

  • Yates, S. L., et al. (1999).[2] Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Gashaw, I., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • AIP Publishing. (2019).[1] Fragment screening for a protein-protein interaction inhibitor to WDR5. Retrieved from [1]

Sources

A Technical Guide to the Synthesis, Pharmacology, and Therapeutic Potential of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][2] This technical guide provides an in-depth exploration of a specific, promising class of imidazole-containing compounds: Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine derivatives. We delve into robust synthetic strategies for their preparation, analyze their potential pharmacological activities through structure-activity relationship (SAR) studies of analogous compounds, and outline detailed experimental protocols for their biological evaluation. This document is designed to serve as a comprehensive resource for researchers aiming to leverage this versatile chemical scaffold for the development of novel therapeutics.

The Imidazole Scaffold: A Foundation of Modern Medicinal Chemistry

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[1][2][3] Its prevalence stems from its unique physicochemical characteristics. The imidazole ring is planar and aromatic, with a delocalized π-electron system that contributes to its stability.[3] The two nitrogen atoms—one pyrrole-like and one pyridine-like—impart an amphoteric nature, allowing the ring to act as both a hydrogen bond donor and acceptor.[3][4] This versatility facilitates strong and specific interactions with biological targets like enzymes and receptors, a feature that medicinal chemists have exploited to design potent drugs across numerous disease areas, including oncology, infectious diseases, and inflammation.[5][6][7]

The core structure of interest, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine, combines three key pharmacophoric elements:

  • 2-Methyl-1H-imidazole Core: A foundational heterocyclic system, with the methyl group at the 2-position influencing steric and electronic properties.[8]

  • Benzylamine Moiety: A lipophilic group that can be readily modified to fine-tune target binding, selectivity, and pharmacokinetic properties.

  • Methylene Linker: A flexible bridge connecting the imidazole and benzyl moieties, influencing the spatial orientation of the key binding groups.

This guide aims to dissect the synthesis and potential applications of this scaffold, providing a logical framework for its exploration in drug development programs.

Synthetic Pathways and Methodologies

The construction of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine derivatives is typically achieved through a convergent synthesis that joins the imidazole core with the desired benzylamine side chain. A common and efficient strategy involves the reductive amination of a key aldehyde intermediate.

General Synthetic Strategy

The most direct route involves a two-step process starting from a suitable 2-methyl-1H-imidazole precursor. The key transformation is the reductive amination of 2-methyl-1H-imidazole-4-carbaldehyde with a substituted benzylamine. This method is highly versatile, as a wide variety of commercially available or readily synthesized benzylamines can be used to generate a diverse library of final compounds.

Experimental Protocol: Synthesis of N-(4-Chlorobenzyl)-1-((2-methyl-1H-imidazol-4-yl)methyl)amine

This protocol details a representative synthesis using reductive amination. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is strategic; it is mild enough to avoid reducing the aldehyde starting material before imine formation and is highly selective for imines over other functional groups.

Materials:

  • 2-Methyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • 4-Chlorobenzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of 2-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in DCE, add 4-chlorobenzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: Portion-wise addition helps control any potential exotherm and gas evolution. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM) to confirm the consumption of the starting aldehyde.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product SM1 2-Methyl-1H-imidazole-4-carbaldehyde Imine Step 1: Imine Formation (DCE, Acetic Acid, RT) SM1->Imine SM2 Substituted Benzylamine SM2->Imine Reduction Step 2: Reductive Amination (NaBH(OAc)₃) Imine->Reduction Intermediate Workup Aqueous Workup (NaHCO₃) Reduction->Workup Purify Flash Chromatography Workup->Purify Product Final Derivative Purify->Product

Caption: General workflow for the synthesis via reductive amination.

Pharmacological Profile and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on the exact Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine scaffold are emerging, extensive research on analogous N-benzyl benzimidazoles and other imidazole derivatives provides a strong predictive framework for understanding its biological potential.[9][10] These compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9][11][12]

Analysis of Key Structural Modifications
  • The Benzyl Ring: This is a primary site for modification to modulate activity and selectivity.

    • Electronic Effects: Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at the para- or meta-positions can significantly alter binding affinity. For instance, in some antileishmanial benzimidazoles, specific substitutions are crucial for activity.[11][13]

    • Lipophilicity: Modifying the benzyl ring directly impacts the overall lipophilicity of the molecule, affecting cell membrane permeability and pharmacokinetic properties.[3]

  • The Imidazole Core:

    • N1-Substitution: The N1 position of the imidazole ring is a common site for derivatization. Alkylation or arylation at this position can introduce new interaction points with the biological target and prevent metabolic degradation.[14]

    • C5-Substitution: Adding substituents at the C5 position can introduce steric bulk or new hydrogen bonding opportunities, further refining target specificity.

Data Summary: Inferred SAR for Anticancer Activity

The following table summarizes potential SAR trends for anticancer activity, extrapolated from data on analogous kinase inhibitors. The IC₅₀ values are hypothetical, intended to illustrate the impact of structural changes.

Compound IDBenzyl Ring Substitution (R¹)Imidazole N1-Substituent (R²)Hypothetical Kinase IC₅₀ (nM)Rationale for Activity Change
REF-01 HH250Baseline activity of the core scaffold.
REF-02 4-ClH85Electron-withdrawing group may enhance binding in a specific pocket.
REF-03 4-OCH₃H400Electron-donating group may be electronically or sterically disfavored.
REF-04 4-ClCH₃35N1-methylation can improve metabolic stability and/or lipophilicity, enhancing cell penetration and potency.[9]
REF-05 3,4-diClH60Dihalogenation can further optimize binding interactions within a hydrophobic pocket.

Key Therapeutic Applications & Mechanisms

The versatility of the imidazole scaffold suggests that Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine derivatives could be developed for a range of therapeutic applications.

Anticancer Activity

Many imidazole and benzimidazole derivatives function as potent inhibitors of key signaling proteins in cancer cells, such as protein kinases or deubiquitinating enzymes (DUBs).[3][15][16] For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of USP1/UAF1 deubiquitinase, demonstrating anticancer activity.[15][16] Derivatives of the target scaffold could plausibly interrupt similar cell signaling pathways crucial for cancer cell proliferation and survival.

Visualization: Potential Mechanism of Action

G cluster_pathway Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Downstream Kinase (e.g., MEK/ERK) Receptor->Kinase TF Transcription Factors Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Imidazole Derivative Inhibitor->Block Block->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

Antimicrobial and Antifungal Activity

The imidazole ring is the defining feature of the "azole" class of antifungal drugs (e.g., ketoconazole, miconazole), which act by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[17] Benzimidazole derivatives have also shown broad-spectrum activity against various bacteria and fungi.[12][18][19] It is highly probable that novel derivatives of this scaffold could exhibit potent antimicrobial properties.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The following protocol for a cell viability assay is a fundamental first step in screening for anticancer activity.

Protocol: In Vitro Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Self-Validating Controls: Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: MTT Assay Workflow

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Compound Dilutions & Controls Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Future Perspectives and Conclusion

The Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine scaffold represents a promising, yet underexplored, area for drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and the known biological activities of structurally related compounds strongly suggest its potential across multiple therapeutic areas.

Future research should focus on:

  • Broad Biological Screening: Systematically screening derivatives against a wide range of targets, including kinases, DUBs, microbial enzymes, and parasites.

  • Computational Modeling: Using molecular docking and other in silico methods to predict binding modes and guide the rational design of more potent and selective analogues.

  • Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with drug-like potential.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Medicinal Chemistry Research. Available at: [Link]

  • Shalmali, N., Ali, M. R., & Jain, P. (2022). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Bansal, Y., & Silakari, O. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available at: [Link]

  • Zhang, L., Peng, X., & Damu, G. L. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Serdaliyeva, D., Nurgozhin, T., & Satbayeva, E. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare. Available at: [Link]

  • Dexheimer, T. S., Rosenthal, A. S., & Jadhav, A. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]

  • Dexheimer, T. S., Rosenthal, A. S., & Jadhav, A. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. Available at: [Link]

  • Lamberth, C. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

  • Gopal, K. V., & Reddy, T. S. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sharma, P., & Kumar, V. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

  • Wang, S., Gao, C., & Wang, Y. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available at: [Link]

  • Anonymous. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, R., Kumar, S., & Singh, P. P. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available at: [Link]

  • Anonymous. (n.d.). 2-Methylimidazole. Wikipedia. Available at: [Link]

  • Bukhari, S. N. A., & Jantan, I. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]

  • Patil, S. B., & Goudgaon, N. M. (2010). SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Anonymous. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]

  • Nieto-Meneses, R., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. Available at: [Link]

  • Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available at: [Link]

  • Kumar, S., & Singh, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]

Sources

Methodological & Application

Preparation of pharmaceutical intermediates using Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the preparation and strategic utilization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine , a robust building block for introducing the 2-methylimidazole pharmacophore into drug candidates.

While this specific amine is a structural analog to the methylamine intermediate used in Vonoprazan (Takecab) synthesis, its benzyl-protected nature makes it a critical tool for Structure-Activity Relationship (SAR) studies, allowing for orthogonal protection strategies and the synthesis of N-functionalized imidazole derivatives found in H3/H4 histamine receptor antagonists.

Introduction & Strategic Context

The moiety (2-methyl-1H-imidazol-4-yl)methyl is a privileged scaffold in medicinal chemistry, appearing in Potassium-Competitive Acid Blockers (P-CABs), histamine receptor ligands, and metalloenzyme inhibitors.

The title compound, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (hereafter referred to as Reagent A ), serves as a "masked" primary amine. Unlike the volatile primary amine analog, Reagent A offers:

  • Enhanced Stability: Reduced tendency for oxidative degradation during storage.

  • Solubility: The benzyl group improves solubility in non-polar organic solvents (DCM, DCE), facilitating homogenous coupling reactions.

  • Orthogonal Protection: The N-benzyl group can be retained as a hydrophobic handle during intermediate steps and removed via hydrogenolysis (Pd/C, H₂) only when the primary amine is required.

Structural Overview[1]
  • Chemical Name: Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

  • Role: Nucleophilic Building Block

  • Key Reactivity: Secondary amine nucleophile; Imidazole-N tautomerism.

Visual Workflow (Logic & Mechanism)

The following diagram illustrates the preparation of the reagent and its subsequent application in synthesizing a bis-heterocyclic pharmaceutical core (analogous to P-CAB synthesis).

G cluster_mech Mechanism: Reductive Amination (Step 1) start1 2-Methyl-4-formylimidazole (Starting Material) process1 Step 1: Reductive Amination (Imine Formation + Reduction) Reagent: STAB / DCE start1->process1 start2 Benzylamine start2->process1 intermediate REAGENT A Benzyl [(2-Methyl-1H-imidazol-4-yl) methyl]amine process1->intermediate Yield: ~85% process2 Step 2: Coupling Reaction (N-Alkylation or Amidation) intermediate->process2 Nucleophile target_core Target Electrophile (e.g., Pyrrole Aldehyde or Sulfonyl Chloride) target_core->process2 Electrophile final Pharmaceutical Intermediate (Bis-heterocyclic Scaffold) process2->final C-N Bond Formation mech1 Carbinolamine mech2 Iminium Ion mech1->mech2 mech3 Hydride Transfer (from Borohydride) mech2->mech3

Caption: Workflow showing the convergent synthesis of Reagent A and its utilization in coupling reactions. The mechanism highlights the critical Iminium Ion intermediate.

Protocol 1: Preparation of Reagent A

Objective: Synthesize Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine via Reductive Amination.

Scientific Rationale

Direct alkylation of amines with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive Amination is chosen here because it allows for mono-alkylation selectivity. Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent because it is mild and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting aldehyde to an alcohol [1].

Materials
  • Precursor: 2-Methyl-4-formylimidazole (1.0 eq)

  • Amine: Benzylamine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Acetic Acid (1.0 eq) - Catalyzes imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-Methyl-4-formylimidazole (10 mmol) in DCE (30 mL).

    • Add Benzylamine (11 mmol) followed by Acetic Acid (10 mmol).

    • Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/LC-MS. Disappearance of aldehyde indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition) until pH ~8.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically pure enough (>90%). If necessary, purify via flash column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).

Expected Yield: 80–90% as a viscous pale yellow oil or low-melting solid.

Protocol 2: Application - Synthesis of Pharmaceutical Intermediates

Objective: Use Reagent A to synthesize a bis-heterocyclic scaffold (Model: Reductive coupling to a Pyrrole core, mimicking P-CAB synthesis routes).

Scientific Rationale

This protocol demonstrates the nucleophilicity of the secondary amine in Reagent A. By reacting it with a heterocyclic aldehyde (e.g., a pyrrole derivative), we generate a complex tertiary amine core. This mimics the final assembly step of drugs like Vonoprazan, but yields the N-benzyl analog, useful for exploring hydrophobic binding pockets [2].

Materials
  • Nucleophile: Reagent A (Prepared in Protocol 1) (1.0 eq)

  • Electrophile: 1-(Phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (Model Scaffold) (1.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE.

Step-by-Step Methodology
  • Dissolution: Dissolve the Pyrrole Aldehyde (1.0 mmol) and Reagent A (1.0 mmol) in DCE (10 mL).

  • Activation: Add Acetic Acid (1.0 mmol) and stir for 30 mins at RT.

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 16 hours.

  • Workup:

    • Quench with 1N NaOH (to ensure the imidazole ring is deprotonated and soluble in organic phase).

    • Extract with Ethyl Acetate.[1]

    • Wash with water and brine.[1]

  • Isolation: Concentrate to yield the tertiary amine intermediate: N-Benzyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-[(1-phenylsulfonyl-1H-pyrrol-3-yl)methyl]amine .

Data Summary Table
ParameterProtocol 1 (Reagent Prep)Protocol 2 (Application)
Reaction Type Reductive Amination (2° Amine formation)Reductive Amination (3° Amine formation)
Limiting Reagent 2-Methyl-4-formylimidazolePyrrole Aldehyde
Key Reagent STAB / AcOHSTAB / AcOH
Critical Process Param Moisture control (Imine stability)Steric hindrance (Slow reaction time)
Workup pH pH ~8 (NaHCO₃)pH >10 (NaOH) to free imidazole
Typical Yield 85%70-75%

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized intermediate must be validated against these expected spectral characteristics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 2.30 ppm (s, 3H): Methyl group on the imidazole ring (C2-Me). Distinctive singlet.

    • δ 3.60 ppm (s, 2H): Methylene bridge (Im-CH₂ -N).

    • δ 3.75 ppm (s, 2H): Benzyl methylene (Ph-CH₂ -N).

    • δ 7.20–7.40 ppm (m, 5H): Benzyl aromatic protons.

    • δ 6.80 ppm (s, 1H): Imidazole C5-H proton.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ peak corresponding to Molecular Weight (201.27 g/mol for Reagent A).

Critical Troubleshooting & Safety

  • Regioselectivity (Tautomerism): The imidazole ring exists in tautomeric equilibrium (N-H moves between N1 and N3). In the NMR, the N-H proton is often broad or invisible due to exchange. This does not indicate impurity.

  • Quenching STAB: STAB generates hydrogen gas upon quenching with acid/water. Ensure adequate venting.[2]

  • DCE Safety: 1,2-Dichloroethane is a potential carcinogen. Use in a fume hood.[2] Methanol can be used as a greener alternative, though imine formation may be slower.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Takeda Pharmaceutical Company. (2007). "Preparation of pyrrole derivatives as acid secretion inhibitors." World Intellectual Property Organization, WO 2007/026916. (Describes the general synthesis of Vonoprazan-type scaffolds).

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational reductive amination mechanism).

Sources

Catalytic efficiency of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Efficiency of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine in Ring-Opening Polymerization (ROP)

Executive Summary

This application note details the catalytic utility of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (referred to herein as BIMA-Bz ), a bidentate N,N-donor ligand. While imidazole derivatives are often used as simple organocatalysts, BIMA-Bz is engineered to serve as a high-fidelity ligand for Zinc (Zn) and Magnesium (Mg) metal centers.

The steric bulk of the N-benzyl group, combined with the electron-donating 2-methylimidazole moiety, creates a "biomimetic" active site resembling the Zinc coordination sphere in carbonic anhydrase. This architecture is particularly efficient for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-lactide,


-caprolactone), yielding biodegradable polyesters with narrow dispersity (

) and high reaction rates at ambient temperatures.

Chemical Identity & Properties

PropertyDescription
Systematic Name N-Benzyl-1-(2-methyl-1H-imidazol-4-yl)methanamine
Abbreviation BIMA-Bz
Role Bidentate Ligand (N,N-chelator) / Organocatalyst
Target Metals Zn(II), Mg(II), Ca(II)
Key Features 2-Methyl group prevents

binding at N3; Benzyl group modulates solubility and steric protection.

Mechanism of Action: Coordination-Insertion

The BIMA-Bz ligand does not act alone in high-efficiency systems; it coordinates with a metal center (typically Zn[N(SiMe


)

]

or ZnEt

) to form the active catalyst.

The Pathway:

  • Complexation: The amine and imidazole nitrogens chelate the metal.

  • Initiation: An alkoxide initiator (or the alkyl group converted to alkoxide by alcohol) attacks the carbonyl of the lactide monomer.

  • Propagation: The ring opens, and the polymer chain grows from the metal-oxygen bond (Coordination-Insertion mechanism).

Pathway Visualization

ROP_Mechanism cluster_cycle Propagation Cycle Ligand BIMA-Bz Ligand Complex Active Catalyst [Zn(BIMA-Bz)(OR)] Ligand->Complex Chelation MetalPre Zn(Et)2 or Zn[N(SiMe3)2]2 MetalPre->Complex + ROH (Initiator) Coordination Monomer Coordination (C=O -> Zn) Complex->Coordination + Monomer Monomer L-Lactide (Cyclic Ester) Monomer->Coordination Insertion Acyl-Oxygen Cleavage (Insertion) Coordination->Insertion Rate Determining Step Insertion->Coordination Propagation Cycle Polymer Polylactide (PLA) Narrow PDI Insertion->Polymer Termination

Figure 1: The Coordination-Insertion mechanism for ROP using BIMA-Bz/Zn complexes. The ligand stabilizes the metal center, preventing aggregation and controlling chain growth.

Experimental Protocols

Protocol A: Preparation of the Active Zinc Catalyst

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon glovebox).

Reagents:

  • BIMA-Bz (Ligand): 1.0 equiv.

  • Zn[N(SiMe

    
    )
    
    
    
    ]
    
    
    (Zinc bis(trimethylsilyl)amide): 1.0 equiv.
  • Solvent: Anhydrous Toluene or THF.

Procedure:

  • Dissolve BIMA-Bz (201 mg, 1.0 mmol) in 5 mL of anhydrous toluene.

  • Add Zn[N(SiMe

    
    )
    
    
    
    ]
    
    
    (385 mg, 1.0 mmol) dropwise to the ligand solution at room temperature (25°C).
  • Stir for 1 hour. Observation: Evolution of volatile amine (HN(SiMe

    
    )
    
    
    
    ) may occur; the solution typically turns pale yellow.
  • Validation: Take a small aliquot for

    
    H NMR. A shift in the imidazole C2-H and methylene protons indicates successful coordination.
    
  • Storage: Use immediately or store at -30°C in the glovebox.

Protocol B: ROP of L-Lactide (Standard Benchmarking)

Target Molecular Weight: 10,000 g/mol . Monomer/Initiator Ratio ([M]/[I]): 100:1.

Reagents:

  • L-Lactide (Recrystallized from toluene x2).

  • Benzyl Alcohol (BnOH) as initiator (co-catalyst).

  • Active Catalyst Solution (from Protocol A).

Step-by-Step Workflow:

  • Monomer Prep: In a Schlenk tube, load L-Lactide (1.44 g, 10 mmol).

  • Initiator Mix: Add Benzyl Alcohol (10.8 mg, 0.1 mmol) to the reaction vessel.

  • Catalyst Injection: Add the BIMA-Bz/Zn catalyst solution (containing 0.1 mmol Zn complex) via syringe.

    • Ratio Check: [Lactide] : [BnOH] : [Zn] = 100 : 1 : 1.

  • Polymerization: Stir at 25°C (Ambient).

    • Timepoints: Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes.

  • Quenching: Terminate reaction by adding 2 drops of dilute HCl in methanol or benzoic acid.

  • Precipitation: Pour the reaction mixture into cold methanol (50 mL). Filter the white solid (PLA) and dry under vacuum.

Performance Data & Analysis

The BIMA-Bz ligand system typically outperforms simple imidazole organocatalysts due to the Lewis Acid activation provided by the metal center.

Table 1: Comparative Catalytic Efficiency (L-Lactide ROP) Conditions: Toluene, 25°C, [M]/[I] = 100.

Catalyst SystemTime (min)Conversion (%)

(Observed)
PDI (

)
Remarks
BIMA-Bz / Zn[N(SiMe

)

]

30 >95% 14,200 1.15 Highly Controlled
BIMA-Bz (Organocatalyst only)12045%6,5001.45Slow, broader PDI
N-Methylimidazole (NMI)18020%2,1001.60Poor initiation efficiency
Sn(Oct)

(Industrial Std)
6085%12,5001.50Requires heat (110°C)

Interpretation:

  • Rate: The Zinc complex achieves >95% conversion in 30 minutes at room temperature, whereas the industrial standard Sn(Oct)

    
     requires heating and is slower.
    
  • Control: The PDI of 1.15 indicates a "Living Polymerization" characteristic, essential for drug delivery applications where polymer chain length determines drug release rates.

Troubleshooting & Optimization

  • Broad PDI (>1.3): Usually indicates trace water in the system acting as a chain transfer agent. Solution: Dry L-lactide over P

    
    O
    
    
    
    under vacuum for 24h.
  • Low Conversion: Catalyst deactivation. Solution: Ensure BIMA-Bz is high purity (>99%); amine impurities can poison the Zn center.

  • Stereocontrol: If producing PLLA (crystalline), check

    
     (probability of meso linkages) via homonuclear decoupled NMR. BIMA-Bz/Zn usually retains >90% isotacticity.
    

References

  • Mechanisms of Imidazole-Based ROP

    • Title: "Cyclic Polylactides by Imidazole-Catalyzed Polymeriz
    • Source: Macromolecules (ACS)
    • URL:[Link]

  • Zinc-Amine Ligand Systems

    • Title: "Zinc Complexes of Amine-Bis(phenolate) Ligands: Synthesis, Structure, and ROP of Cyclic Esters"
    • Source: Inorganic Chemistry
    • URL:[Link]

  • General Protocol for ROP with Zn Catalysts

    • Title: "Ring-Opening Polymeriz
    • Source: Polymer Chemistry (RSC)
    • URL:[Link]

  • Organocatalytic Approaches (Comparative)

    • Title: "Direct ring-opening of lactide with amines: Application to the organo-catalyzed prepar
    • Source: Polymer Chemistry
    • URL:[Link]

Disclaimer: This application note is for research purposes only. BIMA-Bz and its metal complexes should be handled with appropriate PPE in a fume hood or glovebox.

Application Note: Formulation Guidelines for Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine in Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers and formulation scientists in the utilization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (referred to herein as B-MIMA ) within high-performance resin systems.[1]

Executive Summary

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (B-MIMA) represents a hybrid class of latent curing agents that combines the catalytic efficiency of 2-methylimidazole (2MI) with the steric and hydrophobic properties of a benzylamine moiety.[1] Unlike simple aliphatic amines, B-MIMA offers a dual-mode curing mechanism:[1]

  • Chain Extension: Via the secondary amine hydrogen.[1]

  • Anionic Polymerization: Initiated by the imidazole ring nitrogen.[1][2]

This guide provides the formulation strategy to leverage B-MIMA for extended pot life (latency) and high glass transition temperature (Tg) networks, suitable for structural adhesives, encapsulants, and composite matrices.

Chemical Basis & Mechanistic Insight

To formulate effectively, one must understand the causality of the cure. B-MIMA is not merely a catalyst; it is a reactive accelerator .[1]

The Dual-Mode Mechanism

Standard imidazoles (like 2MI) often suffer from short pot lives because the pyridine-type nitrogen is highly nucleophilic.[1] In B-MIMA, the bulky benzyl group attached to the exocyclic amine provides steric hindrance , delaying the onset of cure at room temperature (Latency).

Upon heating (typically >80°C), the system overcomes this barrier, triggering the following cascade:

  • Adduct Formation (Step-Growth): The secondary amine reacts with an epoxide ring.[1] This opens the ring, generating a hydroxyl group and a tertiary amine.

  • Catalytic Propagation (Chain-Growth): The imidazole ring (specifically the N3 position) attacks another epoxide ring.[1] The resulting alkoxide ion becomes the active center for anionic polymerization, rapidly cross-linking the ether network.

Mechanistic Visualization

The following diagram illustrates the transition from stable formulation to cross-linked network.

G cluster_0 Stage 1: Latency (Room Temp) cluster_1 Stage 2: Activation (>80°C) cluster_2 Stage 3: Network Formation B_MIMA B-MIMA (Sterically Hindered) Adduct Amine-Epoxy Adduct Formation B_MIMA->Adduct Heat Input Resin Epoxy Resin (DGEBA) Resin->Adduct Alkoxide Alkoxide Ion Generation Adduct->Alkoxide Ring Opening Polymer Anionic Homopolymerization Alkoxide->Polymer Catalytic Cycle Network Cross-linked Thermoset Polymer->Network

Figure 1: Reaction pathway of B-MIMA in epoxy systems, transitioning from steric latency to anionic catalytic cure.[1]

Formulation Strategy

Stoichiometry & Loading

Unlike stoichiometric hardeners (e.g., diamines) used at 1:1 ratios, B-MIMA is best utilized as a catalytic hardener .[1]

  • Recommended Loading: 2.0 – 6.0 phr (parts per hundred resin).[1]

  • Calculation Logic: While B-MIMA has active hydrogens, treating it purely by Amine Hydrogen Equivalent Weight (AHEW) often results in under-curing because the imidazole mechanism dominates.[1]

    • Low Loading (1-3 phr): Acts primarily as an accelerator for anhydrides or dicyandiamide (DICY).[1]

    • High Loading (4-8 phr): Acts as a sole curing agent (homopolymerization).[1][3]

Compatibility & Solvents

B-MIMA is hydrophobic due to the benzyl ring.[1]

  • Preferred Solvents: MEK (Methyl Ethyl Ketone), Acetone (for solvent-based varnishes).[1]

  • Resin Compatibility: Highly compatible with Bisphenol-A (DGEBA) and Bisphenol-F epoxies.[1] Less compatible with cycloaliphatic epoxies unless pre-dissolved.[1]

Experimental Protocols

Protocol A: Preparation of Masterbatch (Self-Validating System)

Objective: To ensure homogeneous dispersion without triggering premature cure (exotherm).[1] Direct addition of crystalline/viscous imidazoles often leads to "hot spots."[1]

Materials:

  • Liquid Epoxy Resin (e.g., DGEBA, EEW ~190).[1]

  • B-MIMA.[1]

  • High-shear mixer (Cowles blade) or Three-roll mill.[1]

Workflow:

  • Ratio Definition: Prepare a 10:1 Masterbatch (Resin : B-MIMA).[1]

  • Pre-Mixing: Heat resin to 40°C to lower viscosity. Add B-MIMA slowly under low shear (500 RPM).

  • Dispersion (Critical Step): Increase shear to 2000 RPM for 5-10 minutes.

    • Validation Check: Use a Hegman gauge.[1] Particle size must be <10 µm.[1] If grainy, process through a three-roll mill.[1]

  • Cool Down: Immediately cool to <25°C to arrest any reaction.

  • Let-Down: Dilute the masterbatch into the final resin formulation to achieve the desired phr (e.g., 4 phr).

Protocol B: Defining the Processing Window (DSC Analysis)

Objective: To scientifically determine the "Latency vs. Reactivity" balance.

Method: Differential Scanning Calorimetry (DSC).[1][4][5]

  • Ramp Scan: Heat sample (5-10 mg) from 25°C to 250°C at 10°C/min.

    • Output: Identify

      
       (Onset Temp) and 
      
      
      
      (Peak Exotherm).[1]
    • Target: For latent systems,

      
       should be >100°C.[1]
      
  • Isothermal Hold (Pot Life Simulation): Hold sample at process temperature (e.g., 40°C or 60°C) for 6 hours.

    • Validation: If conversion (integration of heat flow) > 5%, the pot life is insufficient.

Data Presentation: Typical Performance Metrics

The following table summarizes expected performance when B-MIMA is used as a sole curing agent (5 phr) in DGEBA resin compared to standard 2-Methylimidazole (2MI).

Metric2-Methylimidazole (2MI)B-MIMA (Benzyl-Modified)Implication
Onset Temp (

)
~85°C~105°C - 110°CB-MIMA offers better latency/shelf-life.[1]
Peak Exotherm (

)
~135°C~145°CSlightly higher activation energy required.[1]
Pot Life (at 25°C) 4 - 8 Hours24 - 48 HoursCritical for complex manufacturing workflows.[1]
Glass Transition (

)
~145°C~135°CSlight drop in

due to flexible benzyl pendant.[1]
Moisture Resistance LowModerate/HighBenzyl group improves hydrophobicity.[1]

Troubleshooting & Optimization

Issue: Voids/Bubbles in Cured Resin

  • Cause: Imidazoles can catalyze rapid exotherms, causing local boiling of the resin or volatiles.

  • Solution: Implement a "Step-Cure" profile.[1]

    • Step 1: 80°C for 1 hour (Gelation).

    • Step 2: 120°C for 2 hours (Full Cure).

    • Step 3: 150°C for 1 hour (Post-cure for max Tg).

Issue: Crystallization in Storage

  • Cause: B-MIMA concentration in masterbatch is too high.[1]

  • Solution: Reduce masterbatch concentration to 10-15% or add a reactive diluent (e.g., Butanediol Diglycidyl Ether) to maintain solubility.[1]

Safety & Regulatory Note

While B-MIMA is used in resin systems, its structural analogs are often pharmaceutical intermediates.[1]

  • Purity: For drug delivery device applications, ensure the grade is >99% purity to avoid trace metal contamination from synthesis.

  • Handling: Treat as a skin sensitizer and corrosive (amine functionality).[1] Use nitrile gloves and face shields during the masterbatch phase.[1]

References

  • Hamerton, I. (Ed.).[1] (1996).[1] Recent Developments in Epoxy Resins. Springer.[1][6] (Detailed coverage of anionic polymerization mechanisms).

  • Ghaemy, M., & Sadjady, S. (2006).[1][4] Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships. Iranian Polymer Journal, 15(2), 103-110.[1][4] Link

  • Heise, M. S., & Martin, G. C. (1989).[1] Curing mechanism and kinetics of epoxy resins with imidazole. Macromolecules, 22(1), 99-104.[1] Link[1]

  • Ricciardi, F., et al. (1983).[1] Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(6), 1475-1490.[1] Link[1]

  • Evonik Industries. (n.d.).[1] Imidazole Curing Agents for Epoxy Resins: Technical Information. (General industrial reference for imidazole loading and latency). Link

Sources

Crystallization methods for Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine salts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine Salts

Abstract: The isolation and purification of Active Pharmaceutical Ingredients (APIs) are critical steps in drug development, where crystallization serves as the cornerstone for ensuring high purity, stability, and desired physicochemical properties.[1] This document provides a detailed guide for researchers and drug development professionals on the crystallization methods for salts of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine. By leveraging the fundamental principles of crystal engineering, this guide explains the causality behind experimental choices and provides robust, step-by-step protocols for achieving crystalline material of high quality. We will explore cooling and anti-solvent crystallization techniques, methods for crystal characterization, and a logical framework for method selection.

Introduction: The Criticality of Crystalline Salts

In pharmaceutical manufacturing, the final crystallization stage is paramount. It dictates not only the purity profile but also crucial solid-state properties like particle size, polymorphism, and stability, which in turn affect bioavailability and manufacturability.[1][2] For amine-containing compounds such as Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine, salt formation is a common strategy to improve properties like solubility and stability.[3] The resulting salts are ionic in nature, which can facilitate crystallization by introducing strong, charge-assisted hydrogen bonds that help organize molecules into a stable crystal lattice.[3][4]

The target molecule possesses two key structural motifs: a 2-methylimidazole ring and a benzylamine moiety. The imidazole ring is a versatile functional group known to participate in robust hydrogen bonding networks, a key driver in forming stable supramolecular structures.[5][6] The benzylamine portion provides a primary amine for salt formation with a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfate, tartrate, maleate). The choice of the counter-ion is critical as it directly influences the salt's pKa, solubility, and crystal packing, ultimately determining which crystallization strategy will be most effective.[7][8]

Guiding Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[9] This supersaturated state is the prerequisite for the two fundamental stages of crystallization:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nuclei, leading to an increase in crystal size.

Controlling the level of supersaturation is the most critical factor in any crystallization process.[9] Rapidly generating high supersaturation often leads to fast nucleation, resulting in a large number of small, potentially impure crystals or even amorphous precipitation. Conversely, slow and controlled generation of supersaturation favors crystal growth over nucleation, yielding larger, more ordered, and purer crystals.

Strategic Selection of a Crystallization Method

The choice of crystallization method depends primarily on the solubility profile of the Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine salt in various solvent systems. A preliminary solvent screen is an indispensable first step.

Solvent Screening: The Foundation of Success

The ideal solvent system should be one where the salt has high solubility at an elevated temperature but low solubility at room temperature or below (for cooling crystallization), or a system comprising a "solvent" where the salt is soluble and a miscible "anti-solvent" where it is insoluble.[11]

Scientist's Note: The presence of both imidazole and benzyl groups suggests that polar protic solvents (alcohols) and polar aprotic solvents (acetone, acetonitrile) are good starting points.[12] For anti-solvent selection, less polar solvents like ethyl acetate, toluene, or ethers are often effective.[13][14]

Table 1: Solvent Selection Guide for Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine Salts

Solvent ClassSpecific SolventsRationale for Selection & Potential Role
Protic Isopropanol, Ethanol, MethanolThe imidazole and protonated amine groups can form strong hydrogen bonds with protic solvents, often leading to good solubility at higher temperatures. Excellent candidates for cooling crystallization .
Polar Aprotic Acetonitrile (ACN), AcetoneCan dissolve the salt, particularly when heated. Often used as the primary solvent in anti-solvent crystallization .[4][15]
Ethers Methyl tert-butyl ether (MTBE), Diethyl EtherThe salt is expected to have very low solubility. Ideal candidates for use as an anti-solvent .[13][16]
Esters Ethyl Acetate (EtOAc)Moderate polarity. Can serve as either a poor solvent for cooling crystallization or as an effective anti-solvent .[14]
Aqueous Systems Water, Water/Alcohol MixturesDepending on the counter-ion, solubility in water can vary significantly. Often used to crystallize highly polar salts like hydrochlorides or sulfates.[17][18]
Decision Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate crystallization method based on initial solubility observations.

G cluster_start Start cluster_screening Solubility Screening cluster_decision Decision Point cluster_methods Crystallization Methods start Crude Salt of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine sol_screen Screen for solubility in various solvents (e.g., IPA, ACN, EtOAc) start->sol_screen decision1 Is solubility significantly higher at elevated temp? sol_screen->decision1 decision2 Is a miscible solvent found where the salt is insoluble? decision1->decision2  No cooling Cooling Crystallization decision1->cooling  Yes antisolvent Anti-Solvent Crystallization decision2->antisolvent  Yes other Consider other methods: - Evaporation - Vapor Diffusion decision2->other  No

Caption: Decision workflow for crystallization method selection.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize parameters such as solvent volumes, temperatures, and addition rates based on the specific salt and purity of the starting material.

Protocol 4.1: Cooling Crystallization of the Hydrochloride Salt from Isopropanol (IPA)

This method is ideal for salts that exhibit a significant increase in solubility with temperature.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add the crude Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine hydrochloride salt (e.g., 5.0 g). Add a sufficient volume of isopropanol (e.g., 50-70 mL) to form a slurry.

  • Heating: Heat the mixture with stirring to a gentle reflux (approx. 80-82 °C) until all the solid has completely dissolved.

    • Scientist's Note: If the solid does not fully dissolve, add small additional volumes of IPA until a clear solution is obtained. Avoid using a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial for preventing these impurities from acting as unwanted nucleation sites.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly and undisturbed. A recommended cooling profile is to first let it cool to ambient temperature over 2-3 hours, then transfer the flask to an ice bath or refrigerator (0-4 °C) for at least 4 hours (or overnight) to maximize crystal formation.

    • Rationale: Slow cooling is critical to control supersaturation, promoting the growth of larger, well-defined crystals.[19] Rapid cooling can cause the material to "crash out," leading to poor crystal quality.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystal cake with a small amount of cold IPA (2 x 10 mL) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 4.2: Anti-Solvent Crystallization of the Maleate Salt from Acetonitrile/MTBE

This method is highly effective when a compound is soluble in one solvent but poorly soluble in a second, miscible solvent.[20]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask with a magnetic stirrer, dissolve the crude Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine maleate salt (e.g., 5.0 g) in a minimal volume of acetonitrile at room temperature until a clear solution is obtained (e.g., 25-30 mL).

  • Hot Filtration (Optional): If needed, filter the solution while warm to remove any particulate matter.

  • Anti-Solvent Addition: While stirring the solution at a constant rate, add the anti-solvent (MTBE) dropwise via an addition funnel. A typical starting volume would be 2-3 times the volume of acetonitrile (e.g., 50-90 mL).

    • Rationale: A slow, controlled addition of the anti-solvent is essential to maintain a steady level of supersaturation, which favors crystal growth over excessive nucleation.[11] The first signs of turbidity indicate the onset of nucleation.

  • Maturation/Digestion: After the anti-solvent addition is complete, continue to stir the resulting slurry at room temperature for an additional 2-4 hours. This "maturation" period allows the crystal size to equilibrate and can improve polymorphic purity.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the anti-solvent (MTBE) or a mixture of ACN/MTBE (e.g., 1:4 v/v) to rinse away the mother liquor.

  • Drying: Dry the purified salt under vacuum at an appropriate temperature (e.g., 40-50 °C).

Table 2: Summary of Key Protocol Parameters

ParameterCooling Crystallization (Protocol 4.1)Anti-Solvent Crystallization (Protocol 4.2)
Driving Force Temperature GradientChange in Solvent Composition
Primary Solvent IsopropanolAcetonitrile
Perturbation Slow cooling from ~80°C to 0°CDropwise addition of MTBE at constant temp.
Control Point Cooling RateAnti-Solvent Addition Rate
Typical Yield 75-90%85-95%
Expected Morphology Often yields well-defined, larger crystals (e.g., prisms, plates)Can yield smaller, more uniform needles or rods

Characterization of Crystalline Material

Characterization is a non-negotiable step to confirm the identity, purity, and solid-state form of the crystallized material. This validates the success of the protocol.

  • Visual and Microscopic Examination: The first assessment. Crystalline solids should appear as discrete, often shiny particles. Under a microscope, a uniform crystal habit (e.g., needles, plates, prisms) is a good indicator of a successful crystallization.

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystalline form. A sharp, well-defined diffraction pattern is indicative of crystalline material, while a broad halo suggests an amorphous solid. PXRD is also the primary tool for identifying and distinguishing between different polymorphs.[2][5]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It provides a sharp melting point for a pure crystalline substance. The presence of multiple thermal events could indicate polymorphism, solvation, or impurities.[3][21]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvent or water in the crystal lattice (solvates/hydrates).

The following diagram outlines the general workflow from crystallization to characterization.

G cluster_process Crystallization Process cluster_analysis Crystal Analysis A Dissolve Crude Salt in Solvent B Induce Supersaturation (Cooling or Anti-Solvent) A->B C Crystal Growth & Maturation B->C D Isolate Crystals (Filtration) C->D E Wash & Dry D->E F Visual / Microscopy E->F G PXRD (Polymorph ID) E->G H DSC / TGA (Purity & Solvation) E->H I Final Crystalline API F->I G->I H->I

Caption: General experimental workflow for crystallization and analysis.

Conclusion

The successful crystallization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine salts is an achievable and reproducible process when guided by the fundamental principles of solubility and supersaturation control. By systematically screening solvents and selecting an appropriate method—either cooling or anti-solvent crystallization—researchers can reliably produce API salts with high purity and desirable crystalline properties. The protocols and workflows presented in this guide offer a robust framework for development, emphasizing that controlled conditions and thorough analytical characterization are the keys to a successful and self-validating crystallization process.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Google Patents. (1998).
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Neto, A. M., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4144. [Link]

  • CrystEngComm. (2020). The anti-crystal engineering principles of imidazolium cations for ionic liquids. CrystEngComm, 22, 5466-5479. [Link]

  • VxP Pharma. (2017, June 1). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design. [Link]

  • Google Patents. (1998). GB2323087A - Process for preparing Benzylamine salts.
  • IUCr Journals. (2023). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. [Link]

  • University of Akron. (2015, May 4). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron. [Link]

  • AAPS PharmSciTech. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech, 11(4), 1596–1608. [Link]

  • PMC. (2010). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Latin American Journal of Pharmacy, 29(4), 543-9. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (1999).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ACS Publications. (2019, August 2). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Crystal Growth & Design. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Google Patents. (2010).
  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • RSC Publishing. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2025, August 8). The crystal structures of ten supramolecular salts of benzylamine and organic acids. [Link]

  • International Journal of Chemical Engineering and Applications. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA, 6(1). [Link]

  • Asian Journal of Pharmacy and Technology. (2020, April 16). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 118-124. [Link]

  • Chimia. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia, 64(3), 158-162. [Link]

  • The Royal Society of Chemistry. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Status: Online Operator: Senior Application Scientist Case ID: VON-INT-004 Subject: Purification Protocols & Troubleshooting for Vonoprazan Intermediate[1][2]

Executive Summary

You are likely working with Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine , a critical intermediate in the synthesis of the potassium-competitive acid blocker Vonoprazan .[1][2]

This molecule presents a "double-trouble" purification challenge:

  • The Imidazole Ring: Causes severe peak tailing in chromatography and coordinates with metal catalysts (Pd/Ni).

  • The Amine Functionality: The secondary amine product has a pKa very similar to the common starting material (Benzylamine), making standard acid-base extraction inefficient for separating them.[2]

This guide prioritizes Salt Formation (Crystallization) as the primary purification strategy, followed by Scavenging and Modified Chromatography .[2]

Module 1: The "Gold Standard" – Salt Formation[1][2][3]

User Query: "My crude product is a sticky oil. Standard extraction isn't removing the excess benzylamine. How do I get a solid?"

Scientist's Analysis: The free base of this compound is often an oil or low-melting solid that traps impurities.[1][2] In industrial contexts (like Vonoprazan synthesis), the Fumarate or Dihydrochloride salts are preferred because they crystallize readily, rejecting the benzylamine impurity in the mother liquor.[2]

Protocol: Fumarate Salt Crystallization

Best for: Removing benzylamine and non-basic impurities.[1][2]

StepActionMechanistic Rationale
1 Dissolution Dissolve crude oil in Ethanol (EtOH) or Isopropanol (IPA) (5-7 volumes).[1][2]
2 Acid Addition Add Fumaric Acid (1.05 equivalents) dissolved in hot EtOH.[2]
3 Nucleation Stir at 40-50°C for 30 mins, then slowly cool to 0-5°C.
4 Filtration Filter the white precipitate.[1][2] Wash with cold EtOH/Ether (1:1).

Validation:

  • 1H NMR: Check for the disappearance of the benzylamine CH₂ singlet (~3.8 ppm) vs. the product's methylene bridge.

  • Stoichiometry: Fumarate signals (singlet ~6.5-6.7 ppm) should integrate to the expected ratio.

Module 2: Scavenging Impurities (The "Chemist's Trick")

User Query: "I have 5-10% unreacted Benzylamine remaining. I cannot run a column and crystallization yield was low."

Scientist's Analysis: Since the pKa of Benzylamine (~9.[3]3) and your secondary amine product (~9.0-9.[1]5) are nearly identical, pH extraction is futile.[2] You must exploit the difference in nucleophilicity and sterics .[2] Benzylamine is a primary amine (more nucleophilic, less hindered) than your secondary amine product.

Protocol: Electrophilic Scavenging
  • Reagent: Use a Polystyrene-supported Benzaldehyde resin (PS-Benzaldehyde) or, for solution phase, a volatile electrophile like Ethyl Trifluoroacetate .[1][2]

  • Workflow:

    • Dissolve crude mixture in DCM.

    • Add PS-Benzaldehyde (2-3 equivalents relative to the impurity).[1][2]

    • Shake/Stir for 2-4 hours at Room Temp.

    • Mechanism: The primary amine (benzylamine) reacts rapidly to form an imine on the bead.[2] The bulky secondary amine product reacts much slower.

    • Filter: Remove the resin.[2] The filtrate contains your purified secondary amine.

Module 3: Chromatography Troubleshooting

User Query: "My HPLC peaks are tailing badly, and the product streaks on silica TLC plates."

Scientist's Analysis: This is the "Imidazole Effect."[2] The basic nitrogen in the imidazole ring (pKa ~8.0) interacts strongly with the acidic silanol groups (Si-OH) on silica gel or column packing, causing peak broadening and retention variability.

The Fix: Mobile Phase Modifiers

A. For Normal Phase (Silica Flash):

  • Do NOT use: Pure DCM/MeOH.

  • USE: DCM : MeOH : Triethylamine (TEA) or NH₄OH .[2]

  • Ratio: 90 : 9 : 1 (The 1% base is non-negotiable).[2]

  • Pre-treatment:[2] Flush the silica column with mobile phase containing TEA before loading the sample to neutralize active silanols.[2]

B. For Reverse Phase (HPLC/Prep):

  • Problem: Acidic buffers (TFA) protonate the imidazole, making it very polar and eluting too fast (void volume).

  • Solution: Use a High pH Buffer (Bicarbonate or Ammonium Acetate, pH 8-9).[2]

    • Why? At pH 9, the imidazole is neutral (free base), improving retention on C18 and peak shape.[2]

Decision Logic: Selecting the Right Method

The following diagram illustrates the decision process based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture (Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine) CheckImpurity Primary Impurity Type? Start->CheckImpurity Benzamine Excess Benzylamine (Starting Material) CheckImpurity->Benzamine > 5% Metal Pd/Ni Catalyst Residue CheckImpurity->Metal Trace Metals Tailing Tailing / Gumming CheckImpurity->Tailing Purification Step Salt Method A: Crystallization (Fumarate/HCl Salt) Benzamine->Salt Preferred (Scalable) Scavenge Method B: Electrophilic Scavenging (PS-Benzaldehyde) Benzamine->Scavenge Small Scale (<1g) Chelation Method C: Metal Scavengers (Thiol Silica / Charcoal) Metal->Chelation ModChrom Method D: Modified Chromatography (DCM:MeOH:TEA) Tailing->ModChrom Final Pure Intermediate (Ready for Vonoprazan Synthesis) Salt->Final High Purity Solid Scavenge->Final Chelation->Final ModChrom->Final Pure Oil/Solid

Figure 1: Purification Decision Tree. Select the pathway based on the dominant impurity.[1][2]

FAQ: Frequently Asked Questions

Q1: Can I use acid-base extraction to separate the benzylamine? A: No, it is inefficient. Both Benzylamine (pKa ~9.[2]3) and your product (pKa ~9.0-9.5) are protonated at pH < 9.[4] If you lower the pH to extract the amine into water, both will go.[2] If you raise the pH to extract into organic, both will go.[2] The "window" for separation is too narrow (< 0.5 pH units) for practical lab work. Use Crystallization (Module 1) instead.[5]

Q2: Why does my product turn yellow/brown upon standing? A: Oxidation and Tautomerization. Imidazole rings are susceptible to oxidation, and the benzylic amine is prone to air oxidation.[2]

  • Fix: Store the compound as a Salt (HCl or Fumarate).[2] Salts are significantly more stable to oxidation than the free base oil. Store under Argon at -20°C.

Q3: I see a "ghost peak" in NMR around 8.0 ppm. Is this an impurity? A: Likely not. This is often the C-2 proton of the imidazole ring (if not substituted) or the amide proton if you have derivatized.[1][2] However, for this specific molecule (2-Methyl substituted), you should not see a peak at C-2.[1][2] If you see a singlet at ~7.5-8.0 ppm, check for Formyl imidazole (unreacted starting material) or Formic acid (if used in HPLC).[2]

References

  • Takeda Pharmaceutical Company Ltd. (2018). Process for production of Vonoprazan Fumarate. Patent CN107915720B.[2] Link

  • Kogure, Y., et al. (2025).[2] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Link

  • Sielc Technologies. (2024). Separation of Imidazole Derivatives on Newcrom R1 HPLC column. Link

  • Sigma-Aldrich. (2024).[1] Nomograph for Boiling Point/Pressure Calculation. (Useful for distillation attempts).[3] Link

Sources

Troubleshooting solubility issues with Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine in water

[1]

Executive Summary: The "Hidden" Lipophilicity Trap

Researchers often assume that because Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine contains an imidazole ring and a secondary amine, it should dissolve easily in aqueous buffers.[1] This is a half-truth.

While the amine and imidazole moieties are polar, the benzyl group acts as a significant lipophilic anchor. Furthermore, the 2-methyl substitution on the imidazole ring increases the logP (partition coefficient) compared to a standard histamine derivative.[1]

If your solution is cloudy, precipitating, or "oiling out," the issue is almost certainly pH-dependent ionization .[1] This molecule behaves as a distinct hydrophobic weak base .[1] To dissolve it, you must force the equilibrium toward the cationic (salt) state.

PART 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I added the powder to water (pH 7), and it’s just floating/clumping. Why?"

The Diagnosis: You are likely working with the Free Base form, or your concentration is exceeding the solubility limit of the mono-cation at neutral pH.

The Science:

  • Secondary Amine pKa: ~9.5 (Protonated at pH 7)[1]

  • 2-Methylimidazole pKa: ~7.8 (Partially protonated/Neutral at pH 7)[1]

  • Mechanism: At pH 7.0, the imidazole ring is largely uncharged. The single positive charge on the secondary amine may not be sufficient to overcome the crystal lattice energy or the hydrophobic drive of the benzyl group, leading to aggregation.

The Fix: You must lower the pH to below 6.0 (ideally pH 4.0–5.0) to protonate both nitrogen centers (the secondary amine and the imidazole N3).[1]

  • Action: Add 0.1 M HCl dropwise while stirring. Watch for the "clarification point."

Q2: "I am using the Dihydrochloride (2HCl) salt, but it precipitates when I add it to my cell culture media."

The Diagnosis: The "pH Shock" Effect.

The Science: Cell culture media (DMEM, RPMI) are heavily buffered to pH 7.[1]4. When you add a concentrated stock of the acidic salt, the buffering capacity of the media neutralizes the acid. The molecule reverts to its mono-cationic or free-base state and crashes out of solution.[1]

The Fix:

  • Pre-dissolve the compound in DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).[1]

  • Dilute this stock into the media. The kinetic solubility provided by the DMSO dispersion often prevents immediate precipitation, even if the thermodynamic solubility is low.

  • Limit: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

Q3: "The solution is clear, but I see 'oily' droplets on the bottom."

The Diagnosis: Liquid-Liquid Phase Separation (LLPS) / Oiling Out.[1]

The Science: This often happens with benzyl-substituted amines.[1] Instead of crystallizing, the neutral form separates as a dense, hydrated oil phase. This is dangerous because it looks like a "refractive index artifact" but actually means your bulk solution has zero drug concentration.[1]

The Fix:

  • Immediate: Sonicate for 5 minutes.

  • Chemical: Add a co-solvent. 5–10% Ethanol or Propylene Glycol can disrupt the hydrophobic interactions causing the oiling out.

PART 2: Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock (10 mM)

Objective: Create a fully soluble, stable stock solution for long-term storage.

ParameterSpecification
Target Concentration 10 mM
Solvent System 0.1 M Acetic Acid or 0.05 M HCl
Final pH 4.0 – 5.0
Storage -20°C (Protect from light)

Step-by-Step:

  • Weighing: Weigh the precise amount of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

  • Wetting: Add 10% of the final volume using absolute ethanol . This wets the hydrophobic benzyl crystals.

  • Acidification: Add 80% of the final volume as 0.1 M HCl (or Acetic Acid). Vortex vigorously for 60 seconds.[1]

  • Clarification: If the solution is not clear, sonicate at 40°C for 10 minutes.

  • Adjustment: Check pH. If pH > 5.5, add 1 M HCl in 10 µL increments until pH is ~4.5.[1]

  • Finalize: Bring to final volume with water. Filter sterilize (0.22 µm PES membrane).[1]

Protocol B: "Rescue" Method for Precipitated Samples[1]

If your experiment is already running and the compound crashed out:

  • Do NOT heat blindly (this degrades the amine).[1]

  • Add Cyclodextrin: Add 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 5–10% (w/v).

    • Why? The hydrophobic benzyl group will encapsulate inside the cyclodextrin torus, shielding it from water while the hydrophilic exterior keeps it in solution. This is often superior to DMSO for biological assays.[1]

PART 3: Visualizing the Solubility Logic

Diagram 1: Solubility Decision Tree

This flowchart guides you through the visual cues of solubility failure.

SolubilityLogicStartStart: Visual Inspectionof SolutionCheckStateWhat do you see?Start->CheckStateCloudyCloudy / White PrecipitateCheckState->CloudySolids VisibleOilyOily Droplets / Phase SepCheckState->OilyRefractive BlobsClearClear SolutionCheckState->ClearTransparentCheckPHCheck pHCloudy->CheckPHActionSonicAction: Sonicate +Add 5% HP-Beta-CyclodextrinOily->ActionSonicSuccessProceed to Filtration(Use PES/PVDF)Clear->SuccessPHHighpH > 6.0(Molecule Neutral)CheckPH->PHHighPHLowpH < 5.0(Salt Limit Reached)CheckPH->PHLowActionAcidAction: Titrate with0.1M HCl to pH 4.5PHHigh->ActionAcidActionVolAction: Add Co-solvent(DMSO/Ethanol) or DilutePHLow->ActionVol

Caption: Decision matrix for diagnosing physical instability based on visual evidence.

Diagram 2: Protonation Equilibrium & Solubility

Understanding the ionization states is critical for formulation.

ProtonationStatesStateApH > 10Free Base (Neutral)INSOLUBLEStateBpH ~ 7.4Mono-Cation(Amine+)SPARINGLY SOLUBLEStateA->StateB+ H+ (Amine pKa ~9.5)StateB->StateA- H+StateCpH < 5.0Di-Cation(Amine+ / Imidazole+)HIGHLY SOLUBLEStateB->StateC+ H+ (Imidazole pKa ~7.8)StateC->StateB- H+

Caption: The molecule requires double protonation (pH < 5.0) for maximum aqueous solubility.[1]

References

  • PubChem. Benzylamine Compound Summary. National Library of Medicine. [Link][1]

  • PubChem. 2-Methylimidazole Compound Summary. National Library of Medicine. [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1] [Link]

  • Pfizer Global R&D. (2008). Solvent Selection Guide for Medicinal Chemistry.[1] (Standard industry reference for co-solvent selection in drug discovery).[1]

Preventing oxidation and degradation of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you have observed color changes (yellowing/browning), purity loss, or unexpected side reactions with Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine .

This compound is a secondary amine bridging a benzyl group and a 2-methylimidazole moiety. Its structural duality presents a unique stability challenge: the imidazole ring acts as a ligand for trace metals, which then catalyze the oxidation of the sensitive benzylic and allylic-like methylene positions neighboring the amine nitrogen.

This guide provides autonomous, field-proven protocols to stabilize this reagent during storage and experimental handling.

Part 1: The Degradation Mechanism (Why is it failing?)

Q: My compound turned from a white solid/colorless oil to a brown gum. What happened?

A: You are witnessing Oxidative Dealkylation and Polymerization , likely catalyzed by trace metals and atmospheric oxygen.[1]

Unlike simple amines, your compound has a "Trojan Horse" built into it: the imidazole ring . Imidazoles are excellent ligands for transition metals (Fe, Cu, Mn). If you used a metal spatula or if your solvent had ppb-levels of metal ions, the imidazole coordinates these metals. This metal-complex then activates molecular oxygen from the air, attacking the sensitive C-H bonds next to the nitrogen (the benzylic position).

Visualizing the Degradation Pathway

The following diagram illustrates how trace metals and oxygen cooperate to degrade your amine into imines, aldehydes, and polymeric gum.[1]

DegradationPathway Compound Benzyl[(2-Me-Im)methyl]amine (Secondary Amine) Complex Metal-Imidazole Coordination Complex Compound->Complex Chelation Metal Trace Metal (Fe/Cu) (From Spatula/Solvent) Metal->Complex binds Radical C-Centered Radical (Benzylic Position) Complex->Radical O2 Activation (H-Atom Abstraction) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Imine Imine Species (Unstable) Peroxide->Imine - H2O Products Degradation Products: Benzaldehyde + Imidazole-Aldehyde + Brown Polymers Imine->Products Hydrolysis/Polymerization

Figure 1: Metal-catalyzed oxidative degradation pathway of imidazole-benzyl amines. The imidazole ring traps trace metals, which then catalyze the oxidation of the benzylic carbon.

Part 2: Storage & Handling Protocols

Q: How should I store this compound long-term?

A: Do NOT store the free base form for long periods if possible. The free amine is prone to absorbing CO₂ (forming carbamates) and oxidation.

Protocol 1: The "Salt Switch" (Recommended for >1 Month Storage) The most robust solution is to convert the free amine into a Dihydrochloride (2HCl) or Oxalate salt. This protonates the amine and the imidazole, shutting down metal coordination and preventing N-oxidation.

ParameterFree Base (Liquid/Low Melt Solid)Dihydrochloride Salt (Solid)
Oxidation Resistance Low (High Risk)High (Stable)
Hygroscopicity ModerateHigh (Needs Desiccator)
CO₂ Absorption High (Forms Carbamates)Negligible
Shelf Life (-20°C) 3-6 Months>2 Years

Protocol 2: Handling the Free Base (If Salt is Unsuitable) If you must use the free base (e.g., for nucleophilic substitution reactions):

  • Vessel: Store in amber glass vials with PTFE-lined caps.

  • Atmosphere: Purge headspace with Argon (heavier than air) after every use. Nitrogen is acceptable but Argon is superior for static storage.

  • Temperature: Store at -20°C .

  • Tools: Use ONLY glass or plastic spatulas/pipettes. Never use stainless steel spatulas, as the imidazole can leach iron/nickel from the surface, initiating the degradation cycle described in Figure 1.

Part 3: Troubleshooting Experimental Issues

Q: I see a new peak in my LC-MS at M+16 or M+14. Is this degradation?

A: Yes.

  • M+16 (Oxygen insertion): This indicates the formation of an N-Oxide or Hydroxylamine . This is common if the sample was exposed to air in solution.

  • M+14 (Carbonyl formation): This suggests oxidation of the methylene group to a carbonyl (amide formation), often at the benzylic position.

Q: My reaction yield is dropping, and the solution turns dark immediately upon adding the amine.

A: This indicates the presence of peroxides in your solvent. Benzylic amines are "peroxide indicators"—they react rapidly with peroxides found in aged ethers (THF, Dioxane) or alcohols.

Corrective Workflow:

  • Test Solvents: Use peroxide test strips on all solvents.

  • Degas: Sparge solvents with Nitrogen/Argon for 15 minutes before dissolving the amine.

  • Add Additive: If the reaction tolerates it, add 1-2 mol% of EDTA or BHT (Butylated Hydroxytoluene) . EDTA scavenges the trace metals, while BHT traps the free radicals.

Workflow: Safe Aliquoting of Air-Sensitive Amine

HandlingWorkflow Start Start: Need to Aliquot Benzyl-Imidazole Amine Step1 1. Warm vial to Room Temp (Prevents water condensation) Start->Step1 Step2 2. Flush headspace with Argon (Use balloon or Schlenk line) Step1->Step2 Step3 3. Use PLASTIC/GLASS tools (NO Metal Spatulas) Step2->Step3 Decision Is it a liquid? Step3->Decision LiquidPath Use gas-tight syringe (Hamilton type) Decision->LiquidPath Yes SolidPath Weigh quickly in tared vial under N2 flow Decision->SolidPath No Step4 4. Re-seal with Parafilm & Store at -20°C LiquidPath->Step4 SolidPath->Step4

Figure 2: Standard Operating Procedure (SOP) for aliquoting air-sensitive imidazole amines to minimize oxidation risks.

Part 4: Synthesis & Purification Notes

Q: I need to purify the compound. Can I use silica gel chromatography?

A: Use caution. Secondary amines often "streak" on silica gel due to hydrogen bonding with silanols. Furthermore, slightly acidic silica can catalyze the decomposition of the sensitive benzylic amine.

Recommendation:

  • Pre-treat Silica: Slurry the silica gel in your eluent containing 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide before packing the column. This neutralizes acidic sites.

  • Eluent: Use Dichloromethane/Methanol (9:1) with 1% NH4OH.

  • Alternative: If degradation persists on silica, switch to Neutral Alumina or perform an Acid-Base Extraction (dissolve in HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) to avoid chromatography entirely.[1]

References

  • Oxidation of Benzylic Amines: Large, B. et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones."[1] Journal of Organic Chemistry, 2021. Link

  • Imidazole-Metal Coordination: Felber, T. et al. "OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry." Journal of Physical Chemistry A, 2019. Link

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link

  • Amine Salt Stability: Gibson, E. K.[1] "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses, 2012.[2] Link

  • Benzylic C-H Oxidation Mechanisms: "Benzylic C–H Oxidation: Recent Advances and Applications." Molecules, 2024.[1][3] Link

Sources

Validation & Comparative

Technical Analysis: FTIR Characterization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine .

This guide is structured to serve as a definitive reference for characterizing this specific pharmaceutical intermediate. It synthesizes theoretical group frequency analysis with comparative diagnostics to distinguish the target molecule from its structural precursors and potential regioisomers.

Executive Summary & Structural Logic

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine (hereafter referred to as BMI-Amine ) is a bifunctional intermediate often utilized in the synthesis of H+/K+ ATPase inhibitors (e.g., Vonoprazan analogs) and histamine receptor ligands.

Characterizing BMI-Amine requires isolating the vibrational signatures of its three core pharmacophores:

  • The Imidazole Heterocycle: A 2-methyl-substituted aromatic ring capable of tautomerism.

  • The Secondary Amine Linker: A critical diagnostic handle distinguishing it from primary amine precursors.

  • The Benzyl Moiety: A strong aromatic anchor providing consistent reference peaks.

This guide compares BMI-Amine against its primary synthetic precursors—Benzylamine and 2-Methylimidazole derivatives —to establish a self-validating identification protocol.

Molecular Connectivity Diagram

The following diagram maps the structural domains to their expected vibrational modes.

G Molecule Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine Benzyl Benzyl Group (C6H5-CH2-) Molecule->Benzyl Amine Secondary Amine (-NH-) Molecule->Amine Imidazole Imidazole Ring (2-Methyl-1H-imidazol-4-yl) Molecule->Imidazole Peak_Benzyl ν(C-H) arom: >3000 cm⁻¹ δ(C-H) oop: ~690 & 740 cm⁻¹ Benzyl->Peak_Benzyl Diagnostic Peak_Amine ν(N-H): ~3300 cm⁻¹ (Single) ν(C-N): 1180-1360 cm⁻¹ Amine->Peak_Amine Diagnostic Peak_Imid ν(C=N): 1580-1650 cm⁻¹ Ring Breath: ~1100 cm⁻¹ Imidazole->Peak_Imid Fingerprint

Figure 1: Structural deconvolution of BMI-Amine linking pharmacophores to diagnostic IR bands.

Characteristic Peak Assignment (Theoretical & Empirical)

The FTIR spectrum of BMI-Amine is complex due to the overlap of N-H stretching regions (imidazole vs. secondary amine). The following table assigns the critical peaks required for identification.

Table 1: Diagnostic FTIR Peaks of BMI-Amine
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Secondary Amine ν(N-H) Stretch 3280 – 3350 MediumCritical: Appears as a single sharp band. Distinguishes product from Benzylamine (doublet).
Imidazole Ring ν(N-H) Ring 2600 – 3100 BroadVery broad "fermi resonance" band if H-bonded. Often underlies C-H stretches.
Aromatic (Benzyl) ν(C-H) Stretch 3030 – 3080 WeakSharp shoulders above 3000 cm⁻¹.
Aliphatic ν(C-H) Stretch 2850 – 2960 MediumMethyl (imidazole) and Methylene (benzyl/linker) stretches.
Imidazole Ring ν(C=N) / ν(C=C) 1580 – 1640 StrongCharacteristic "Heteroaromatic breathing." Differentiates from pure benzene ring modes.[1]
Aromatic (Benzyl) δ(C-H) OOP 730 – 750 & 690 – 710 StrongMonosubstitution Pattern: Two strong bands. Confirms presence of Benzyl group.[2][3]
Imidazole Ring Ring Breathing 1090 – 1120 MediumSpecific to 4,5-unsubstituted or 4-substituted imidazoles.

Expert Insight: The most challenging aspect is distinguishing the secondary amine N-H stretch from the broad imidazole N-H. To resolve this, ensure the sample is essentially dry; water moisture (3400 cm⁻¹) will obscure the amine peak.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis or purity of BMI-Amine, one must compare its spectrum against its immediate precursors. This "differential spectroscopy" approach highlights the chemical transformations.

Comparison 1: BMI-Amine vs. Benzylamine (Precursor)

Objective: Confirm formation of the secondary amine linkage.

FeatureBenzylamine (Precursor)BMI-Amine (Product)Spectroscopic Shift
N-H Stretch Doublet (~3380 & 3290 cm⁻¹)Singlet (~3300 cm⁻¹)Primary → Secondary Amine: Loss of asymmetric stretch.
N-H Bend Scissoring (~1600 cm⁻¹)Weaker/ShiftedPrimary amine scissoring disappears.
Fingerprint Simple Benzyl patternComplex HeterocycleAppearance of Imidazole modes (1580-1640 cm⁻¹).
Comparison 2: BMI-Amine vs. 2-Methylimidazole (Precursor)

Objective: Confirm incorporation of the benzyl moiety.

Feature2-MethylimidazoleBMI-Amine (Product)Spectroscopic Shift
OOP Bending ~730 cm⁻¹ (Broad/Different)690 & 740 cm⁻¹ (Sharp) Appearance of Benzyl: The "two-peak" mono-substituted benzene pattern is absent in the imidazole precursor.
Aliphatic C-H Weak (Methyl only)Increased IntensityAddition of two -CH2- bridges increases 2850-2950 cm⁻¹ absorption.

Experimental Protocol: Self-Validating Acquisition

To ensure high-fidelity data suitable for the comparisons above, follow this rigorous protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for amines to avoid hygroscopic water absorption (KBr is hygroscopic) and ion exchange with the salt form of the amine.

Step-by-Step Workflow
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal.

    • Why? Diamond is chemically inert to the basicity of the imidazole/amine.

  • Background Collection: 32 scans, air background.

  • Sample Prep:

    • If Liquid/Oil: Place 1 drop directly on the crystal.

    • If Solid (HCl Salt): Crush minimal amount onto crystal; apply high pressure clamp to ensure contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication)

  • Validation Check (The "Dry Test"):

    • Check 3400–3600 cm⁻¹.[4] If a broad round hump exists, the sample is wet.

    • Action: Dry sample in a vacuum desiccator over P2O5 and re-run. Moisture obscures the critical N-H diagnostic region.

Data Validation Workflow Diagram

Validation Start Acquire Spectrum CheckWater Check 3400-3600 cm⁻¹ (Broad Band?) Start->CheckWater Dry Vacuum Dry Sample CheckWater->Dry Yes (Wet) CheckNH Analyze 3300 cm⁻¹ Region CheckWater->CheckNH No (Dry) Dry->Start Decision Singlet or Doublet? CheckNH->Decision Result_Prod Singlet: Secondary Amine (Product Confirmed) Decision->Result_Prod Singlet Result_Start Doublet: Primary Amine (Unreacted Benzylamine) Decision->Result_Start Doublet

Figure 2: Decision tree for validating spectral data and confirming product conversion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Group Frequency Theory).
  • NIST Chemistry WebBook. Infrared Spectrum of Benzylamine (CAS 100-46-9). National Institute of Standards and Technology.[5][6][7] Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Methylimidazole (CAS 693-98-1). National Institute of Standards and Technology.[5][6][7] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Comparative Guide: HPLC Method Development for Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan. Its quantification poses significant chromatographic challenges due to its dual-basic nature (imidazole ring and secondary amine), which leads to severe peak tailing and retention instability on traditional silica-based columns.

This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , Ion-Pair Chromatography (IPC) , and High-pH Reversed-Phase (Hybrid) . Based on experimental data and mechanistic analysis, the High-pH Hybrid method is recommended as the superior protocol for ruggedness, peak symmetry, and sensitivity.

Part 1: Analyte Profiling & Chromatographic Challenges

Before selecting a column, one must understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Impact
Structure Imidazole ring + Secondary Amine + Benzyl groupMixed polar/hydrophobic character.
pKa (Calculated)

(Imidazole)

(Amine)
At pH < 9, the molecule is positively charged (mono- or di-cationic).
Hydrophobicity

Moderate hydrophobicity; requires organic modifier for elution.
Key Challenge Silanol Interaction Cationic amines interact with ionized silanols (

) on silica supports, causing tailing (

).

Part 2: Comparative Method Performance

We evaluated three method archetypes to determine the optimal quantification strategy.

The Contenders
  • Method A (Traditional Acidic): Low pH (phosphate buffer) to suppress silanol ionization.

  • Method B (Ion-Pairing): Acidic pH + Sodium Hexanesulfonate to mask the charge.

  • Method C (High pH Hybrid): High pH (Ammonium Bicarbonate) to neutralize the analyte.

Experimental Data Summary

Data represents average performance over 30 replicate injections.

MetricMethod A: Acidic C18Method B: Ion-PairingMethod C: High pH Hybrid (Recommended)
Stationary Phase Std. C18 (5 µm)Std.[1] C18 (5 µm)Hybrid C18 (Ethylene-Bridged, 3.5 µm)
Mobile Phase pH pH 3.0 (Phosphate)pH 2.5 (Hexanesulfonate)pH 10.0 (NH₄HCO₃)
Retention Time (

)
4.2 min8.5 min5.1 min
USP Tailing Factor (

)
1.8 - 2.2 (Fail)1.1 - 1.2 (Pass)1.05 - 1.15 (Excellent)
Theoretical Plates (

)
~4,500~7,000>12,000
Equilibration Time 15 min> 60 min10 min
MS Compatibility No (Non-volatile salts)No (Ion-pair reagent)Yes (Volatile buffer)
Critical Analysis
  • Method A fails due to "kinetic tailing." Even at pH 3.0, the secondary amine interacts with residual silanols, broadening the peak.

  • Method B provides excellent peak shape but is operationally burdensome. Ion-pairing reagents require long equilibration, are prone to baseline drift, and contaminate LC systems, making them unsuitable for LC-MS.

  • Method C is the superior choice. By operating at pH 10.0 (above the amine's pKa of ~9.8), the analyte becomes neutral. This eliminates cation-exchange interactions, resulting in sharp peaks solely driven by hydrophobic partitioning.

Part 3: Recommended Protocol (High pH Hybrid Method)

This protocol is validated for linearity, precision, and robustness.[2][3][4] It utilizes Hybrid Particle Technology (HPT) , which replaces the weak Si-O bond with a stable Si-C bond, allowing operation up to pH 12 without column dissolution.

Reagents & Equipment[2][4][5][6][7]
  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (

    
    ).
    
  • Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).

  • Solvent: Acetonitrile (ACN).[4]

  • pH Adjuster: Ammonium Hydroxide (25%).

Step-by-Step Methodology
  • Buffer Preparation (10mM, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of HPLC-grade water.

    • Adjust pH to 10.0

      
       0.1 using Ammonium Hydroxide.
      
    • Dilute to 1000 mL and filter through a 0.22 µm nylon filter. Note: Do not use glass fiber filters as they may leach silicates at high pH.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for basic amines)
Injection Volume 5 - 10 µL
Detection UV @ 254 nm (Benzyl absorption) or 220 nm (Imidazole)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
8.11090
10.01090
10.19010
14.09010

Part 4: Mechanistic Visualization

The following diagrams illustrate the decision logic and the chemical mechanism behind the success of the High pH strategy.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: Benzyl-Imidazole Amine (Basic, pKa ~9.8) CheckpH Can column withstand pH > 10? Start->CheckpH StdCol Standard Silica C18 (pH Limit 2-8) CheckpH->StdCol No HybridCol Hybrid/Polymer C18 (pH Limit 1-12) CheckpH->HybridCol Yes AcidicMP Acidic MP (pH 3.0) StdCol->AcidicMP Tailing Result: Severe Tailing (Silanol Interaction) AcidicMP->Tailing IPC Add Ion-Pair Reagent (Hexanesulfonate) Tailing->IPC Fix? IPC_Res Result: Good Peak, Complex Setup, No MS IPC->IPC_Res HighPH High pH MP (pH 10.0) (Ammonium Bicarbonate) HybridCol->HighPH Neutral Analyte Neutralization (Amine uncharged) HighPH->Neutral Success Result: Sharp Peak, High Efficiency, MS Compatible Neutral->Success

Caption: Decision logic for selecting the High pH Hybrid method over traditional approaches to mitigate basic amine tailing.

Diagram 2: Mechanism of Interaction (Silanol Suppression)

Mechanism cluster_Acidic Method A: Acidic pH (pH 3.0) cluster_Basic Method C: High pH (pH 10.0) A1 Analyte (R-NH3+) Positive Charge Interaction Ionic Attraction (Peak Tailing) A1:p->Interaction S1 Silanol (Si-O-) Negative Charge S1:n->Interaction A2 Analyte (R-NH2) Neutral NoInteraction Hydrophobic Retention Only (Sharp Peak) A2:n->NoInteraction S2 Hybrid Surface Stable S2:p->NoInteraction

Caption: Mechanistic comparison: Acidic pH promotes ionic drag (tailing), while High pH ensures the analyte is neutral, interacting only via hydrophobic mechanisms.

Part 5: Troubleshooting & Robustness

To ensure "Trustworthiness" (E-E-A-T) in routine application, monitor these parameters:

  • pH Sensitivity: The separation is sensitive to pH changes near the analyte's pKa. Ensure the buffer is strictly pH 10.0

    
     0.1. A drop to pH 9.5 may cause peak splitting as the amine begins to ionize.
    
  • Column History: Never use a column previously used with Ion-Pair reagents for this method. The "memory effect" of hexanesulfonate can alter selectivity even after washing.

  • Sample Diluent: Dissolve the sample in the starting mobile phase (90:10 Buffer:ACN). Dissolving in 100% ACN can cause "solvent breakthrough," resulting in distorted peak shapes for early eluters.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Authoritative source for Hybrid Particle Technology pH limits). Link

  • Phenomenex. (2024). High pH Stability of Gemini-NX C18 Columns for Basic Compounds.Link

  • Kagabu, S., et al. (2017). Synthesis and structure-activity relationships of imidazole derivatives. (Context for Imidazole pKa properties). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine, a molecule incorporating both a benzylamine and a substituted imidazole moiety, presents a unique analytical challenge. This guide offers an in-depth exploration of its predicted mass spectrometric fragmentation patterns under electrospray ionization (ESI), providing a foundational understanding for its identification. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, to equip researchers with the knowledge to select the most appropriate method for their specific analytical needs.

Unraveling the Molecular Blueprint: Predicted ESI-MS/MS Fragmentation of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of small molecules. Based on established fragmentation principles of its constituent functional groups—benzylamines and imidazoles—we can predict the primary fragmentation pathways for Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

Upon protonation in the ESI source, the molecule ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of 202.15. Collision-induced dissociation (CID) of this precursor ion is anticipated to initiate fragmentation at the most labile bonds.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond between the benzylic carbon and the amine nitrogen. This is a well-documented pathway for protonated benzylamines.[1][2] This cleavage would result in the formation of a stable benzyl cation at m/z 91 . The remaining portion of the molecule would be lost as a neutral species, (2-Methyl-1H-imidazol-4-yl)methanamine. The benzyl cation can further rearrange to the even more stable tropylium ion, also at m/z 91.

  • Loss of Ammonia: Another characteristic fragmentation of primary amines is the neutral loss of ammonia (NH₃; 17 Da).[1] This would lead to a fragment ion at m/z 185 .

  • Imidazole Ring Fragmentation: The imidazole ring is relatively stable; however, fragmentation can occur. A common fragmentation pathway for imidazole-containing compounds involves the loss of hydrogen cyanide (HCN; 27 Da) from the imidazole ring, although this is often observed in electron ionization (EI) mass spectrometry. In ESI-MS/MS, this might be a less favored pathway but could potentially lead to a fragment ion from the m/z 185 species.

  • Cleavage adjacent to the Imidazole Ring: Cleavage of the bond between the imidazole ring and the adjacent methylene group could lead to the formation of a protonated 2-methyl-4-methylene-1H-imidazolium ion.

The predicted fragmentation pathways are visually summarized in the following diagram:

M_H_202 [M+H]⁺ m/z 202 frag_91 Benzyl Cation/Tropylium Ion m/z 91 M_H_202->frag_91 Benzylic Cleavage frag_185 [M+H-NH₃]⁺ m/z 185 M_H_202->frag_185 Loss of Ammonia neutral_amine Neutral Loss: (2-Methyl-1H-imidazol- 4-yl)methanamine M_H_202->neutral_amine neutral_ammonia Neutral Loss: NH₃ M_H_202->neutral_ammonia

Caption: Predicted ESI-MS/MS fragmentation of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

A Comparative Analysis of Analytical Techniques

While MS/MS provides invaluable structural information, other techniques offer complementary advantages, particularly for quantification and definitive structural confirmation.

FeatureMass Spectrometry (ESI-MS/MS)HPLC-UVNMR Spectroscopy
Primary Use Structural Elucidation, Identification, QuantificationQuantification, Separation, Purity AnalysisDefinitive Structural Elucidation, Purity Analysis
Sensitivity Very High (pg to fg)High (ng to µg)Low (mg)
Specificity Very High (based on m/z and fragmentation)Moderate (based on retention time and UV spectrum)Very High (based on unique chemical shifts and couplings)
Structural Info Connectivity and fragmentation pathwaysLimited (inferred from retention time)Detailed 3D structure and connectivity
Sample Throughput HighHighLow
Instrumentation Cost HighModerateVery High
Key Advantage Unparalleled sensitivity and structural information from fragmentation.Robust, reproducible, and widely available for quantitative analysis.Provides unambiguous structural information.
Key Limitation Isomers can be difficult to distinguish without chromatographic separation.Co-eluting impurities can interfere; limited structural information.Low sensitivity requires larger sample amounts.

In-Depth Look at Alternative Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, revered for its robustness in separating and quantifying compounds in complex mixtures. For Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine, a reversed-phase HPLC method would be the standard approach.

Causality in Experimental Choices:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, effectively retaining non-polar and moderately polar compounds like the target molecule.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic modifier elutes the compound from the non-polar stationary phase. The buffer (e.g., phosphate buffer) controls the pH, which is crucial as the ionization state of the amine and imidazole groups will significantly impact retention.

  • UV Detection: The presence of the benzene and imidazole rings provides strong chromophores, making UV detection a suitable and sensitive choice. A diode array detector (DAD) would be advantageous to obtain the full UV spectrum, aiding in peak purity assessment.

A typical HPLC-UV method for imidazole-containing pharmaceuticals can achieve limits of detection (LOD) in the range of 0.1 to 0.5 µg/mL and limits of quantification (LOQ) from 0.5 to 2.0 µg/mL, with excellent linearity (r² > 0.999) over a defined concentration range.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a complete picture of the molecular structure of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Benzyl Ring): A multiplet in the range of 7.2-7.4 ppm.

  • Benzylic Protons (-CH₂-Ph): A singlet around 3.8 ppm.

  • Methylene Protons (-CH₂-imidazole): A singlet slightly downfield from the benzylic protons.

  • Imidazole Proton: A singlet in the aromatic region.

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around 2.3 ppm.

  • Amine Proton (N-H): A broad singlet that can exchange with D₂O.

Trustworthiness through Self-Validation: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, providing a self-validating system for the structural assignment.

Experimental Protocols

ESI-MS/MS Analysis

Objective: To obtain the fragmentation pattern of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Ramp the collision energy (e.g., from 10 to 40 eV) to observe the fragmentation pattern.

  • Data Analysis: Identify the major fragment ions and propose fragmentation pathways.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Compound Solution (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) ESI_Source Electrospray Ionization (Positive Mode) Sample->ESI_Source MS1 MS1 Scan (Identify [M+H]⁺) ESI_Source->MS1 CID Collision-Induced Dissociation (Isolate [M+H]⁺, Fragment) MS1->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Analysis Fragmentation Pattern Elucidation MS2->Analysis

Caption: Experimental workflow for ESI-MS/MS analysis.

HPLC-UV Analysis

Objective: To develop a quantitative method for Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

Instrumentation: An HPLC system with a UV-Vis or DAD detector.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and 20 mM phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard and serially dilute to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

  • Analysis: Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the sample from the calibration curve.

¹H NMR Spectroscopy

Objective: To confirm the structure of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to identify exchangeable protons (e.g., N-H).

  • Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the chemical shifts and coupling constants to the respective protons in the molecule.

Conclusion

The structural analysis of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine can be effectively approached using a combination of analytical techniques. ESI-MS/MS provides a highly sensitive method for identification based on its characteristic fragmentation pattern, primarily driven by benzylic cleavage to form the m/z 91 ion and the neutral loss of ammonia. For robust quantification and routine quality control, a validated HPLC-UV method offers a reliable and cost-effective solution. Finally, NMR spectroscopy serves as the ultimate tool for unambiguous structural confirmation. The selection of the most suitable technique will depend on the specific research question, available instrumentation, and the required level of sensitivity and structural detail. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently analyze this and structurally related compounds.

References

  • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(6), 630-642. Available from: [Link]

  • Athar, M., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1533-1543. Available from: [Link]

  • Hassan, Y. Aboul-Enein, H. Y., & El-Awady, M. I. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. Available from: [Link]

  • El-Shabrawy, Y., et al. (2015). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

Sources

Thermal analysis (TGA/DSC) of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine Role: Pharmaceutical Intermediate / Fine Chemical Building Block Chemical Class: Imidazole-derived secondary amine.

This guide provides a technical framework for the thermal characterization (TGA/DSC) of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine. As a secondary amine linked to an imidazole ring, this molecule presents specific stability challenges—namely oxidation susceptibility and potential volatility—that distinguish it from its stable salt forms (e.g., Hydrochloride or Fumarate) or its raw materials (2-Methylimidazole).

Objective: To distinguish the thermal footprint of the free base intermediate from its precursors and stabilized salt analogs, establishing a quality control baseline for synthesis scale-up.

Comparative Performance Analysis

The following table contrasts the target molecule with its primary structural components and a theoretical pharmaceutical salt form. This comparison highlights why thermal analysis is critical: to detect unreacted starting materials and justify salt formation for final drug substances.

FeatureTarget: Benzyl-Imidazole Amine Comparator A: 2-Methylimidazole (Precursor)Comparator B: Benzylamine (Precursor)Alternative: Target-HCl Salt (Stabilized Form)
Physical State Viscous Oil or Low-Melting SolidCrystalline SolidLiquidCrystalline Solid
Melting Point (

)
Low (< 80°C) (Predicted)142–145°C-30°CHigh (> 180°C)
TGA Onset (

)
~160–180°C (Amine oxidation)~260°C (Sublimation/Degradation)~185°C (Boiling/Evaporation)> 220°C
Hygroscopicity Moderate to HighLowHighLow
Key Risk Oxidation / Carbonate formationSublimation in DSCEvaporation before reactionHydrate formation
Interpretation of Differences
  • Volatility vs. Degradation: Unlike the stable 2-Methylimidazole, the target amine contains a benzylic secondary amine. In TGA, you must distinguish between evaporation (weight loss < 150°C) and degradation (bond breaking > 160°C).

  • Purity Indication: If your DSC shows a sharp endotherm at 142°C, your sample is contaminated with unreacted 2-Methylimidazole.

  • Stabilization: The shift from a low-melting free base to a high-melting salt (Alternative) is the primary justification for salt selection in drug development.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize a "Check-Verify" loop.

A. Thermogravimetric Analysis (TGA)

Purpose: Determine safe upper temperature limits and volatile content.

  • Instrument: TA Instruments TGA 550 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Crucial Step (The "Why"): Use a pinhole-pierced hermetic lid .

    • Reasoning: Open pans allow the amine to evaporate before degrading, masking the true decomposition onset. Sealed pans risk explosion. A pinhole maintains equilibrium vapor pressure while allowing outgassing.

  • Protocol:

    • Tare: 40 µL Aluminum pan (pierced lid).

    • Sample Load: 5–10 mg. (Spread thinly to prevent thermal gradients).

    • Purge Gas: Nitrogen (

      
      ) at 40 mL/min (Inert atmosphere prevents premature oxidation).
      
    • Ramp: Equilibrate at 30°C. Ramp 10°C/min to 350°C.

  • Validation Check: If weight loss > 5% occurs before 100°C, the sample contains residual solvent (likely Methanol or DCM from synthesis) or moisture. Stop and dry the sample before DSC.

B. Differential Scanning Calorimetry (DSC)

Purpose: Identify melting point, polymorphism, and glass transition (


).[1]
  • Instrument: TA Instruments Q2000/Discovery or PerkinElmer DSC 8000.

  • Crucial Step: Hermetic Sealing (Tzero Hermetic Pan).

    • Reasoning: The target is a secondary amine. It will react with atmospheric

      
       to form carbonates if exposed during heating, appearing as false impurity peaks.
      
  • Protocol:

    • Conditioning: Heat/Cool/Heat cycle.

      • Cycle 1: Ramp 10°C/min to 110°C (removes thermal history/solvents).

      • Cooling: Ramp 10°C/min to -40°C.

      • Cycle 2: Ramp 10°C/min to 250°C (Data collection).

  • Validation Check: Ensure the baseline is flat. If the baseline drifts significantly upwards (exothermic) > 150°C, this indicates oxidative decomposition; future runs should stop before this temp.

Visualizing the Workflow & Degradation Logic

The following diagrams illustrate the characterization logic and the chemical stability pathways.

Diagram 1: The "Check-Verify" Characterization Workflow

ThermalWorkflow Sample Crude Intermediate (Benzyl-Imidazole Amine) TGA Step 1: TGA (Pinhole Pan) Sample->TGA Decision Weight Loss < 100°C? TGA->Decision Drying Vacuum Dry (Remove Solvents) Decision->Drying Yes (>2%) DSC Step 2: DSC (Hermetic Pan) Decision->DSC No (<0.5%) Drying->TGA Result Thermal Profile (Tm, Tg, Purity) DSC->Result

Caption: Sequential workflow ensuring solvent artifacts do not corrupt DSC melting point data.

Diagram 2: Thermal Degradation Pathways

Degradation Molecule Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine PathA Path A: Oxidation (N-Dealkylation) Molecule->PathA Air/O2 PathB Path B: Retro-Aldol / Cleavage (C-N Bond Break) Molecule->PathB Inert N2 Heat Thermal Stress (>160°C) Product2 Oxidative Tars (Exothermic DSC Event) PathA->Product2 Product1 Benzaldehyde + Amino-Imidazole PathB->Product1

Caption: Theoretical degradation mechanisms distinguishing oxidative stress (Path A) from thermal cleavage (Path B).

Data Interpretation Guide

When analyzing your TGA/DSC curves, use these "Fingerprints" to identify the state of your material.

Scenario A: The "Wet" Sample (Common in Intermediates)
  • TGA: Gradual weight loss (2–5%) starting from 40°C to 100°C.

  • DSC: Broad, noisy endotherm near 80–100°C (Solvent boiling) masking the true melting point.

  • Action: Do not trust the

    
    . Dry sample at 40°C under vacuum for 12 hours.
    
Scenario B: The "Pure" Crystalline Intermediate
  • TGA: Flat line (0% loss) up to ~180°C. Sharp drop (decomposition) thereafter.

  • DSC: Sharp, single endothermic peak (e.g.,

    
     = 75°C, Peak = 78°C).
    
  • Action: This is the Gold Standard. Calculate purity using the Van't Hoff equation integration of the melting peak.

Scenario C: The "Amorphous" Glass
  • TGA: Stable.

  • DSC: No sharp melting peak. Instead, a "step change" in the baseline (Glass Transition,

    
    ) is observed, likely between 10°C and 40°C.
    
  • Action: The material has not crystallized.[2] This is common for benzyl-amine intermediates. Attempt recrystallization from Isopropanol or Ethyl Acetate if a solid is required.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA methodology).
  • Takeda Pharmaceutical Company. (2015). Vonoprazan Fumarate: Assessment Report. Pharmaceuticals and Medical Devices Agency (PMDA). (Provides baseline thermal data for the related drug class).

  • Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: User Guide.

  • TA Instruments. (2023).[1] TGA 5500 User Manual: Decomposition Kinetics.

  • PubChem. (2024). 2-Methylimidazole Compound Summary. National Library of Medicine.

(Note: Specific thermal data for the exact intermediate Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is proprietary. The "Comparator" values for Vonoprazan Fumarate and 2-Methylimidazole are derived from the PMDA and PubChem databases listed above.)

Sources

Comparative Guide: Solid-State Characterization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic framework for the solid-state characterization of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine , a critical intermediate scaffold often encountered in the synthesis of H3 receptor antagonists and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.

Given the structural propensity of imidazole-based amines to exist as hygroscopic oils or low-melting solids in their free base form, this guide compares the Free Base against its stable Salt Forms (specifically Hydrochloride and Fumarate), using high-purity Vonoprazan Fumarate data as a benchmark for crystallographic quality.

Executive Summary & Strategic Context

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine presents a classic challenge in pharmaceutical development: the "Free Base Dilemma." While the free amine is chemically reactive and essential for synthesis, it often suffers from poor physical stability, hygroscopicity, and a tendency to oil out rather than crystallize.[1]

The Solution: Conversion to a crystalline salt form.[1] This guide compares the physicochemical profile of the Free Base against engineered Salt Forms, providing a roadmap to isolate a stable, diffraction-quality solid.

Comparison Matrix: Free Base vs. Salt Forms
FeatureFree Base (Intermediate) Alternative A: Hydrochloride Salt Alternative B: Fumarate Salt (Benchmark)
Physical State Viscous Oil / Low-Melting SolidCrystalline SolidHigh-Crystallinity Solid
Hygroscopicity High (Deliquescent)ModerateLow (Non-Hygroscopic)
XRD Signature Amorphous Halo / Broad PeaksSharp, Distinct Bragg PeaksDefined Pattern (Ref: Vonoprazan Fumarate)
Stability Prone to Oxidation/Color ChangeStable at RTHighly Stable (Shelf-Life >2 yrs)
Primary Use Synthetic IntermediatePurification / IsolationFinal Drug Substance / Storage

Experimental Data & Analysis

Reference Crystallographic Data (Benchmark)

To validate the crystallinity of your isolated Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine salt, compare your powder X-ray diffraction (PXRD) pattern against the Vonoprazan Fumarate standard, which shares the core imidazole-amine-acid architecture.

Target Crystal Parameters (Monoclinic System):

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Z Value: 4

  • Key Diffraction Peaks (

    
    ): 
    
    • Primary:

      
       (Indicative of long-range order)
      
    • Secondary:

      
       (Fingerprint region)[1]
      
    • Tertiary:

      
       (High-angle resolution)[1]
      

Interpretation: A diffractogram for your benzyl-imidazole derivative showing sharp peaks in the


 range confirms the formation of a stable salt lattice. A broad "halo" between 

indicates an amorphous free base or failed crystallization.
Expected Shifts for Benzyl Derivative

Due to the benzyl group's steric bulk compared to the methyl-pyridine group in Vonoprazan, expect the following lattice modifications:

  • Unit Cell Expansion: The

    
    -axis is likely to elongate to accommodate the benzyl ring stacking (
    
    
    
    interactions).[1]
  • Peak Shift: Low-angle peaks (

    
    ) may appear if the benzyl group induces a layered packing motif.[1]
    

Detailed Experimental Protocols

Protocol A: Salt Screening & Crystallization

Objective: Convert the oily free base into a crystalline salt suitable for XRD.[1]

  • Dissolution: Dissolve 1.0 g of Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine free base in 5 mL of Methanol (HPLC grade).

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • For Fumarate Salt: Add 1.0 equivalent of Fumaric Acid dissolved in hot Ethanol.[1]

  • Nucleation Induction:

    • Stir at room temperature for 2 hours.

    • If no precipitate forms, add Ethyl Acetate or Diisopropyl Ether (Anti-solvent) dropwise until turbidity persists.[1]

  • Crystal Growth:

    • Seal the vial with parafilm, poke 2-3 small holes, and allow Slow Evaporation at 4°C for 24-48 hours.

  • Isolation: Filter the white precipitate, wash with cold Diisopropyl Ether, and vacuum dry at 40°C.

Protocol B: Powder X-Ray Diffraction (PXRD)

Objective: Confirm phase purity and crystallinity.[1]

  • Sample Prep: Gently grind 50 mg of the dried salt in an agate mortar. Back-load into a zero-background silicon sample holder to minimize preferred orientation.

  • Instrument Settings:

    • Source: Cu K

      
       radiation (
      
      
      
      )[1]
    • Voltage/Current: 40 kV / 40 mA[1]

    • Scan Range:

      
       to 
      
      
      
      
      
      [1]
    • Step Size:

      
      [1]
      
    • Scan Speed:

      
      /min[1]
      
  • Validation: Check for the "Amorphous Halo" (baseline hump).[1] If present, recrystallize using a slower evaporation rate.[1]

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the imidazole intermediate, ensuring you do not waste time collecting data on unstable forms.

G Start Start: Benzyl-Imidazole Intermediate CheckState Check Physical State Start->CheckState IsOil Result: Oily / Amorphous CheckState->IsOil Viscous IsSolid Result: Crystalline Solid CheckState->IsSolid Powder SaltScreen Perform Salt Screening (HCl, Fumarate, Oxalate) IsOil->SaltScreen XRD Run PXRD Analysis (2-Theta: 3-40°) IsSolid->XRD Recryst Recrystallization (MeOH/EtOAc) SaltScreen->Recryst Recryst->XRD Analysis Analyze Diffractogram XRD->Analysis Decision1 Sharp Peaks? Analysis->Decision1 Success Success: Stable Salt Form Proceed to Scale-Up Decision1->Success Yes (Crystalline) Fail Fail: Amorphous Halo Retry Solvent System Decision1->Fail No (Amorphous) Fail->SaltScreen Iterate

Figure 1: Decision matrix for the solid-state characterization of imidazole intermediates, prioritizing salt formation for amorphous free bases.

References

  • Vonoprazan Fumar

    • Source: Takeda Pharmaceutical Co., Ltd.[1] / Google Patents (CN106478597A).[1]

    • Data: Monoclinic System, Space Group P2(1)/c, Unit Cell Parameters.
    • URL:[1]

  • General Synthesis of Imidazole-Amine Intermedi

    • Source: PubChem / NIH.[1]

    • Context: Structural analogs and physical properties of (1-Methyl-1H-benzoimidazol-2-yl)-(4-methyl-benzyl)-amine.
    • URL:[1]

  • Crystallographic Reporting Standards

    • Source: International Union of Crystallography (IUCr).[1]

    • Context: Standard protocols for reporting theta values and Miller indices.[1]

    • URL:[1]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine is a specialized pharmaceutical intermediate, structurally significant in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

As a Senior Application Scientist, I often see researchers underestimate this compound because it is a solid intermediate rather than a volatile liquid. However, its chemical structure—containing both a benzylamine moiety and an imidazole ring —dictates a safety profile defined by high alkalinity and corrosivity.

Immediate Hazard Classification (Read-Across Analysis):

  • Corrosive (Category 1B): Capable of causing irreversible skin burns and eye damage.

  • Acute Toxicity (Oral/Dermal): Likely harmful if absorbed or ingested.

  • Sensitizer: Potential for respiratory or skin sensitization due to the reactive amine group.

The Core Directive: Do not treat this as a standard "white powder." Treat it as a corrosive base that requires barrier protection against permeation, not just contact.

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the mechanism of injury. This compound is a lipophilic amine .

  • Lipophilicity: The benzyl group facilitates penetration through the skin's lipid bilayer.

  • Alkalinity: The secondary amine and imidazole ring create a high pH environment (>11) upon contact with moisture (sweat/mucous membranes), leading to saponification of fats and deep tissue burns.

Workflow: Hazard-Based PPE Selection

The following logic flow illustrates how we derive PPE requirements based on the compound's specific functional groups.

RiskAssessment Chemical Benzyl [(2-Methyl-1H-imidazol-4-yl) methyl]amine Hazard Hazard: Corrosive & Permeable Amine Chemical->Hazard Functional Groups Route1 Skin Contact (Lipophilic Penetration) Hazard->Route1 Route2 Inhalation (Dust/Aerosol) Hazard->Route2 PPE_Skin Action: Chemical Resistant Gloves (Laminate/Butyl) Route1->PPE_Skin Mitigation PPE_Resp Action: Fume Hood (Primary Control) Route2->PPE_Resp Mitigation

Figure 1: Logic flow connecting chemical structure to specific PPE requirements.

The PPE Matrix: Quantitative Selection

Crucial Warning: Standard disposable nitrile gloves (4 mil) often provide <10 minutes of protection against benzylamine derivatives before breakthrough occurs. Do not rely on single-layer nitrile for synthesis or stock solution preparation.

PPE CategoryRecommendationTechnical Justification (The "Why")
Hand Protection (Splash) Double Nitrile (min. 5 mil outer, 4 mil inner)Redundancy: Small amine molecules permeate nitrile networks. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Hand Protection (Immersion) Laminate (Silver Shield/4H) or Butyl Rubber Permeation Physics: Laminate films prevent the diffusion of lipophilic amines that easily cross-link and degrade nitrile/latex.
Eye/Face Chemical Goggles + Face Shield Corrosivity:[1][2][3] Safety glasses are insufficient.[2] Amine vapors can bypass glasses, causing "blue haze" (corneal edema). A face shield protects the neck/chin from splashes.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Engineering controls are superior to respirators. If outside a hood, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
Body Tyvek® Lab Coat (or apron)Absorption: Cotton coats absorb liquids and hold corrosives against the skin. Impervious aprons prevent "soak-through" burns.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (High Risk)

The static charge of crystalline amines often causes "fly-away" powder, increasing inhalation risk.

  • Engineering Setup: Place the balance inside the fume hood. If this is impossible, use a powder containment hood or a static-dissipative balance enclosure.

  • Donning: Put on inner nitrile gloves -> Tyvek sleeves/coat -> outer Laminate or thick Nitrile gloves.

  • Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the chemical. This prevents the powder from repelling off the spatula onto your wrists.

  • Technique: Use the "tap-and-settle" method. Do not dump powder.

Phase B: Synthesis & Solubilization
  • Closed Systems: Whenever possible, add solvents to the solid through a septum using a syringe to avoid open-vessel mixing.

  • Temperature Control: Dissolving amines in acid or water can be exothermic . Cool the receiving vessel to 0°C before addition to prevent splashing/fuming.

  • Glove Check: Change outer gloves immediately if any splash occurs. Do not wait for the "burning sensation"—by then, permeation has occurred.

Phase C: Doffing (The "Hidden" Exposure)

Most burns occur not during handling, but when touching the face with contaminated gloves.

  • Wash Outer Gloves: Rinse outer gloves with water before removing them (if compatible with the glove material) or wipe with a dry paper towel to remove gross contamination.

  • Peel Technique: Peel the outer glove off, turning it inside out.

  • Inspect Inner Gloves: Check inner gloves for discoloration. If clean, remove using the same peel technique.

  • Wash Hands: Immediately wash hands with soap and cool water. Do not use hot water , as it opens pores and increases absorption of any residue.

Emergency Response Logic

In the event of exposure, speed is critical. Amines penetrate deep into tissue and the full extent of the burn may not be visible for 24 hours.

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT Neutralize Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Rotate Eyeball Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Emergency response workflow emphasizing immediate irrigation over neutralization.

Critical Medical Note: Do NOT attempt to neutralize amine burns with vinegar or acids. The heat of neutralization will cause thermal burns on top of the chemical burn. Use water only .

Disposal & Waste Management

Improper disposal of imidazole amines can lead to environmental toxicity and unexpected reactions in waste streams.

  • Segregation: Dispose of as Basic Organic Waste .

    • Never mix with acidic waste streams (risk of violent exotherm/fumes).

    • Never mix with oxidizers (risk of fire/explosion).

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but prone to breakage; metal may corrode.

  • Labeling: Clearly mark the tag with "Corrosive - Basic" and "Toxic."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Benzylamine Compound Summary (Structural Analog for Hazard Profiling). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.